Tert-butyl methyl(4-oxocyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGILZSPQRPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647484 | |
| Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400899-84-5 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400899-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl methyl(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl methyl(4-oxocyclohexyl)carbamate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Physical Properties
This compound is a carbamate-protected derivative of N-methyl-4-aminocyclohexanone. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 809273-70-9[1][2][3][4][5] |
| Molecular Formula | C₁₂H₂₁NO₃[1][2] |
| Molecular Weight | 227.30 g/mol [1][2] |
| Monoisotopic Mass | 227.15215 Da[6][7] |
Table 2: Predicted and Experimental Physical Properties
| Property | This compound (Predicted) | Tert-butyl (4-oxocyclohexyl)carbamate (Experimental Analog) |
| Boiling Point | 351.5±15.0 °C | 335.9±31.0 °C[8] |
| Density | 1.038±0.06 g/cm³ | 1.06±0.1 g/cm³[8] |
| Melting Point | Not available | 114-118 °C[8] |
| pKa | 12.46±0.46 | 12.19±0.20[8] |
| XlogP | 1.3 | 1.2[6] |
Synthesis and Purification
-
Boc Protection of the Secondary Amine: The secondary amine of 4-(methylamino)cyclohexanol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Oxidation of the Secondary Alcohol: The hydroxyl group of the resulting Boc-protected amino alcohol is then oxidized to a ketone.
An alternative route involves the N-methylation of the more readily available tert-butyl (4-oxocyclohexyl)carbamate.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the key transformations in the proposed synthesis.
Protocol 1: Boc Protection of 4-(methylamino)cyclohexanol
This protocol is based on standard procedures for the Boc protection of secondary amines.[1][9][10]
-
Materials:
-
4-(methylamino)cyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents)
-
Triethylamine (TEA) or another suitable base (1.2-1.5 equivalents)[9]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-(methylamino)cyclohexanol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution and stir for 5-10 minutes at room temperature.[9]
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[9]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[9]
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, such as a Swern oxidation.[8]
-
Materials:
-
tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
-
Oxalyl chloride (1.2 equivalents)
-
Dimethyl sulfoxide (DMSO) (2.4 equivalents)
-
Triethylamine (TEA) (5.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.
-
After stirring for a short period, add a solution of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Spectroscopic Characterization
While experimental spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A singlet at ~2.8-3.0 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.8-2.6 ppm for the eight protons of the cyclohexyl ring. |
| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 30-35 ppm for the N-methyl carbon.- Signals in the range of 35-55 ppm for the carbons of the cyclohexyl ring.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 155 ppm for the carbamate carbonyl carbon.- A signal around 210 ppm for the ketone carbonyl carbon. |
| FT-IR | - A strong absorption band around 1705-1725 cm⁻¹ for the C=O stretch of the cyclohexanone.- A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.- C-N stretching vibrations in the range of 1250-1350 cm⁻¹.- C-O stretching vibrations in the range of 1150-1250 cm⁻¹. |
| Mass Spec. | - Predicted [M+H]⁺ at m/z 228.15943.- Predicted [M+Na]⁺ at m/z 250.14137.[6][7] |
Applications in Drug Development
This compound is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][2][11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
The cyclohexyl core of this linker provides a rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-methyl group can provide steric bulk and modulate the physicochemical properties of the linker, such as solubility and cell permeability.
Caption: General structure of a PROTAC molecule.
The ketone functionality of this compound can be further functionalized, for example, through reductive amination, to attach either the target protein ligand or the E3 ligase ligand. The Boc-protected amine, after deprotection, provides a handle for the attachment of the other ligand.
Safety and Handling
Specific safety data for this compound is limited. However, based on the data for the closely related tert-butyl (4-oxocyclohexyl)carbamate, the following precautions are recommended:
-
Hazard Class: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. TERT-BUTYL (4-OXOCYCLOHEXYL) METHYLCARBAMATE | 809273-70-9 [chemicalbook.com]
- 4. 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 8. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Guide: Tert-butyl (4-oxocyclohexyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-oxocyclohexyl)carbamate, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery.
Compound Identification
CAS Number: 179321-49-4[1][2][3][4][5][6][7][8]
IUPAC Name: tert-butyl N-(4-oxocyclohexyl)carbamate[3]
Synonyms: N-Boc-4-aminocyclohexanone, 4-(tert-Butoxycarbonylamino)cyclohexanone, (4-Oxocyclohexyl)carbamic acid tert-butyl ester[1][9][8]
Molecular Formula: C₁₁H₁₉NO₃[1][9][3]
Molecular Weight: 213.27 g/mol [1][9][3][8]
Chemical Structure:
Caption: Chemical structure of tert-butyl (4-oxocyclohexyl)carbamate.
Physicochemical Properties
A summary of the key physical and chemical properties of tert-butyl (4-oxocyclohexyl)carbamate is presented in the table below.
| Property | Value |
| Molecular Weight | 213.27 g/mol [1][9][3][8] |
| Appearance | White to almost white powder/crystal[1][6] |
| Melting Point | 114-118 °C[1][9][8] |
| Boiling Point (Predicted) | 335.9 ± 31.0 °C[1][9] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³[1][9] |
| Solubility | Soluble in Methanol[1] |
| Storage Temperature | 2-8°C[1][9][8] |
Experimental Protocol: Synthesis
The following is a detailed protocol for the synthesis of tert-butyl (4-oxocyclohexyl)carbamate from tert-butyl 4-hydroxycyclohexylcarbamate.
Materials:
-
tert-butyl 4-hydroxycyclohexylcarbamate (2.56 g, 11.9 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (8.4 mL, 60.3 mmol)[1]
-
Water
-
Chloroform
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
-
Silica gel
Procedure:
-
Prepare a solution of oxalyl chloride in dichloromethane and cool to -60 °C.
-
Add a solution of DMSO in dichloromethane dropwise to the cooled oxalyl chloride solution and stir for 10 minutes.[1]
-
Add a solution of tert-butyl 4-hydroxycyclohexylcarbamate (2.56 g, 11.9 mmol) in dichloromethane (140 mL) dropwise over 35 minutes, maintaining the temperature at -60 °C.[1]
-
Stir the reaction mixture at -60 °C for an additional 40 minutes.[1]
-
Add triethylamine (8.4 mL, 60.3 mmol) at -60 °C and allow the reaction mixture to warm to room temperature.[1]
-
Upon reaction completion, add water and perform a liquid-liquid extraction with chloroform.[1]
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and saturated aqueous sodium chloride solution.[1]
-
Dry the organic layer with magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a chloroform/ethyl acetate eluent to yield tert-butyl 4-oxocyclohexylcarbamate.[1]
Expected Yield: Approximately 87% (2.23 g).[1]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for tert-butyl (4-oxocyclohexyl)carbamate.
Spectroscopic Data
| Analysis Type | Data |
| ¹H-NMR (DMSO-d₆) | 1.06-1.20 (4H, m), 1.35 (9H, s), 1.69-1.76 (4H, m), 3.12-3.31 (2H, m), 4.48 (1H, s), 6.64 (1H, d, J = 7.5 Hz)[1] |
Applications in Drug Discovery
Tert-butyl (4-oxocyclohexyl)carbamate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of both a ketone and a Boc-protected amine allows for diverse chemical transformations. The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can undergo further reactions such as amidation, alkylation, or reductive amination. The ketone functionality can be targeted by nucleophiles or used in reductive amination reactions to introduce further diversity.
This compound is a precursor for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators. Its rigid cyclohexyl scaffold is a common feature in many bioactive molecules.
Safety and Handling
Hazard Statements:
Precautionary Statements:
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid formation of dust and aerosols.
Related Compounds
A related compound of interest is tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate .
Molecular Formula: C₁₂H₂₁NO₃[10]
Molecular Weight: 227.30 g/mol
While structurally similar, with the addition of a methyl group on the carbamate nitrogen, there is a notable lack of publicly available experimental data, including synthesis protocols and spectroscopic information, for this N-methylated analog. Researchers interested in this specific derivative may need to develop synthetic and analytical methods.
References
- 1. 4-N-Boc-aminocyclohexanone | 179321-49-4 [chemicalbook.com]
- 2. berrchem.com [berrchem.com]
- 3. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EnamineStore [enaminestore.com]
- 5. fishersci.fi [fishersci.fi]
- 6. tert-butyl N-(4-oxocyclohexyl)carbamate, CasNo.179321-49-4 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 7. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for tert-butyl methyl(4-oxocyclohexyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the reductive amination of 1,4-cyclohexanedione with methylamine to yield the key intermediate, 4-(methylamino)cyclohexan-1-one. This intermediate is subsequently protected with a tert-butyloxycarbonyl (Boc) group to afford the final product. This guide offers detailed experimental protocols, a summary of quantitative data, and workflow visualizations to aid in the successful synthesis of this compound.
Synthesis Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of a secondary amine, 4-(methylamino)cyclohexan-1-one, via reductive amination. The subsequent step is the protection of this secondary amine with a Boc group using di-tert-butyl dicarbonate.
Overall Reaction Scheme:
A schematic overview of the two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Typical Yield (%) |
| 4-(Methylamino)cyclohexan-1-one | C₇H₁₃NO | 127.18 | Oil or solid | 70-85 |
| This compound | C₁₂H₂₁NO₃ | 227.30 | Solid | 85-95 |
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Methylamino)cyclohexan-1-one via Reductive Amination
This procedure details the formation of the key intermediate through the reductive amination of 1,4-cyclohexanedione with methylamine.
Materials:
-
1,4-Cyclohexanedione
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in dichloromethane (DCM), add methylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(methylamino)cyclohexan-1-one.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Workflow for the reductive amination of 1,4-cyclohexanedione.
Step 2: Synthesis of this compound via Boc Protection
This protocol describes the protection of the secondary amine intermediate with a tert-butyloxycarbonyl group.
Materials:
-
4-(Methylamino)cyclohexan-1-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-(methylamino)cyclohexan-1-one (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.2-1.5 eq) or a catalytic amount of DMAP to the solution and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a minimal amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Workflow for the Boc protection of 4-(methylamino)cyclohexan-1-one.
Logical Relationships in Synthesis
The successful synthesis of the target compound relies on the logical progression of these two key chemical transformations. The reductive amination must precede the Boc protection to ensure the desired N-methyl and N-Boc functionalities are installed correctly.
An In-depth Technical Guide to Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its application in the targeted degradation of proteins. Special emphasis is placed on its role as a linker in PROTACs designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a protein of significant interest in immunology and oncology. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Properties
The IUPAC name for the compound is tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate . It is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom, which is attached to a 4-oxocyclohexyl ring. This structure provides a versatile scaffold for chemical modification, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | PubChem |
| Molecular Formula | C₁₂H₂₁NO₃ | PubChem |
| Molecular Weight | 227.30 g/mol | PubChem |
| CAS Number | Not available | - |
| Predicted XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Table 2: Properties of the Precursor Compound: tert-butyl N-(4-oxocyclohexyl)carbamate
| Property | Value | Source |
| CAS Number | 179321-49-4 | PubChem[1] |
| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| Appearance | White to almost colorless solid | Commercial Suppliers[2] |
| Melting Point | 114-118 °C | Echemi[3] |
| Boiling Point (Predicted) | 335.9 ± 31.0 °C | Echemi[3] |
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials.
Detailed Experimental Protocol for N-Methylation
This protocol is adapted from established procedures for the N-methylation of Boc-protected amines.[2]
Materials:
-
tert-butyl N-(4-oxocyclohexyl)carbamate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add tert-butyl N-(4-oxocyclohexyl)carbamate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the hydrogen gas evolution to cease between additions.
-
After the addition of NaH is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate.
Characterization of the Precursor
While experimental data for the N-methylated product is scarce, the precursor, tert-butyl N-(4-oxocyclohexyl)carbamate, is well-characterized.
¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H), 3.75-3.65 (m, 1H), 2.50-2.35 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.80-1.65 (m, 2H), 1.44 (s, 9H).
¹³C NMR (CDCl₃, 100 MHz): δ 210.9, 155.1, 79.8, 47.7, 40.8, 33.9, 28.4.
Application in Drug Development: PROTACs
Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] The cyclohexyl ring in the linker can provide a degree of rigidity and conformational constraint which can be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this linker typically involves the deprotection of the Boc group to reveal the secondary amine, which can then be coupled to a molecule that binds an E3 ligase (e.g., a VHL ligand). The ketone on the cyclohexyl ring can be used as a handle for further chemical modification, such as reductive amination, to attach the target protein-binding ligand.
Application in Targeting IRAK-4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][5] Dysregulation of the IRAK-4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[6] PROTACs that induce the degradation of IRAK-4 are a promising therapeutic strategy.[4][7]
IRAK-4 Signaling Pathway and PROTAC Mechanism of Action
The IRAK-4 signaling cascade is initiated by the binding of a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling pathways, such as NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.[8]
A VHL-based PROTAC targeting IRAK-4 functions by forming a ternary complex between IRAK-4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10] This proximity induces the polyubiquitination of IRAK-4, marking it for degradation by the proteasome.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Tert-butyl methyl(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Tert-butyl methyl(4-oxocyclohexyl)carbamate, a key intermediate in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public quantitative solubility data for this specific compound, this guide offers detailed experimental protocols for its determination. Furthermore, it elucidates the compound's role within the PROTAC mechanism through a detailed signaling pathway diagram and presents a standardized workflow for solubility assessment. This document is intended to be an essential resource for researchers and professionals in drug development, offering both theoretical context and practical methodologies.
Introduction
This compound is a chemical intermediate of significant interest in the field of drug discovery. Its structure is amenable to further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. A critical application of this compound is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]
Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological assays. Solubility influences reaction kinetics, purification methods, and the overall efficiency of synthetic routes. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its empirical determination.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound in common laboratory solvents. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Water | H₂O | 25 | Data not available | e.g., Shake-Flask |
| Phosphate-Buffered Saline (PBS) | - | 25 | Data not available | e.g., Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | Data not available | e.g., Shake-Flask |
| Ethanol | C₂H₅OH | 25 | Data not available | e.g., Shake-Flask |
| Methanol | CH₃OH | 25 | Data not available | e.g., Shake-Flask |
| Dichloromethane (DCM) | CH₂Cl₂ | 25 | Data not available | e.g., Shake-Flask |
| Chloroform | CHCl₃ | 25 | Data not available | e.g., Shake-Flask |
| Ethyl Acetate | C₄H₈O₂ | 25 | Data not available | e.g., Shake-Flask |
| Acetonitrile | C₂H₃N | 25 | Data not available | e.g., Shake-Flask |
| Tetrahydrofuran (THF) | C₄H₈O | 25 | Data not available | e.g., Shake-Flask |
| Hexane | C₆H₁₄ | 25 | Data not available | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The following are established methodologies for determining the solubility of a solid compound in various solvents.
Shake-Flask Method (Thermodynamic Solubility)
This method is considered the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[2][3]
Materials:
-
This compound
-
Selected solvents (as per Table 1)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrumentation
Procedure:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, cease agitation and allow the vial to stand, permitting the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the sample using a syringe filter into a clean vial.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC).
-
Calculate the solubility based on the measured concentration and the dilution factor.
Kinetic Solubility Determination
This method provides a more rapid assessment of solubility and is often used in early drug discovery. It measures the concentration at which a compound precipitates from a stock solution when diluted in an aqueous buffer.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent for stock solution)
-
Aqueous buffer (e.g., PBS)
-
96-well microplate
-
Plate reader capable of detecting light scattering or turbidity (nephelometer)
-
Liquid handling system or multichannel pipettes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Transfer a small, equal volume from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer.
-
Mix the solutions and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Role in PROTAC Signaling Pathway
This compound serves as a linker component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The PROTAC brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[4][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Conclusion
References
Spectroscopic Profile of Tert-butyl methyl(4-oxocyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl methyl(4-oxocyclohexyl)carbamate (C12H21NO3). Due to a lack of experimentally acquired spectra in publicly available literature, this document focuses on predicted data and analysis based on analogous structures. It is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Predicted Mass Spectrometry Data
While experimental data is scarce, predicted mass spectrometry data offers valuable insights into the molecule's mass and fragmentation patterns. The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 228.15943 | 152.1 |
| [M+Na]⁺ | 250.14137 | 156.3 |
| [M-H]⁻ | 226.14487 | 156.4 |
| [M+NH₄]⁺ | 245.18597 | 170.7 |
| [M+K]⁺ | 266.11531 | 157.1 |
| [M+H-H₂O]⁺ | 210.14941 | 146.4 |
| [M+HCOO]⁻ | 272.15035 | 171.5 |
| [M+CH₃COO]⁻ | 286.16600 | 194.5 |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| tert-butyl (CH₃)₃ | 1.4 - 1.6 | Singlet | 9H |
| N-CH₃ | 2.8 - 3.0 | Singlet | 3H |
| Cyclohexyl CH₂ (adjacent to C=O) | 2.2 - 2.5 | Multiplet | 4H |
| Cyclohexyl CH₂ (adjacent to N) | 1.6 - 1.9 | Multiplet | 4H |
| Cyclohexyl CH | 4.0 - 4.3 | Multiplet | 1H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (carbamate) | 154 - 156 |
| C=O (ketone) | 208 - 212 |
| C(CH₃)₃ | 80 - 82 |
| C(CH₃)₃ | 28 - 29 |
| N-CH₃ | 30 - 33 |
| Cyclohexyl CH | 50 - 55 |
| Cyclohexyl CH₂ | 35 - 45 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (carbamate) | Stretch | 1680 - 1700 |
| C=O (ketone) | Stretch | 1705 - 1725 |
| C-N | Stretch | 1180 - 1250 |
| C-O | Stretch | 1000 - 1100 |
| C-H (sp³) | Stretch | 2850 - 3000 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is used for analysis.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired with a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is commonly used.
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR Affinity-1) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
Sample Preparation:
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
A pressure arm is used to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.
-
The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer, either via direct infusion or through the LC or GC system.
Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect the desired adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Data is collected over a specific mass-to-charge (m/z) range.
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
References
Commercial availability of Tert-butyl methyl(4-oxocyclohexyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Subject: Commercial Availability and Technical Profile of Tert-butyl (4-oxocyclohexyl)carbamate
Introduction
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of tert-butyl (4-oxocyclohexyl)carbamate . It is important to note that while the initial query specified "Tert-butyl methyl(4-oxocyclohexyl)carbamate," the commercially prevalent and well-documented compound is the non-N-methylated analogue, tert-butyl (4-oxocyclohexyl)carbamate (CAS No. 179321-49-4) . This document will focus on this readily available and widely used chemical intermediate.
This compound, also known by synonyms such as N-Boc-4-aminocyclohexanone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, featuring a ketone and a Boc-protected amine, allows for a variety of chemical transformations. This guide aims to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Physicochemical Properties
The fundamental physicochemical properties of tert-butyl (4-oxocyclohexyl)carbamate are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Citations |
| CAS Number | 179321-49-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |
| Molecular Weight | 213.27 g/mol | [1][2][4] |
| Appearance | White to almost colorless solid | [3] |
| Melting Point | 114-118 °C | [2] |
| Boiling Point | 335.9 ± 31.0 °C (Predicted) | [2] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [2] |
| InChI Key | WYVFPGFWUKBXPZ-UHFFFAOYSA-N | [2] |
Commercial Availability
Tert-butyl (4-oxocyclohexyl)carbamate is readily available from a range of commercial chemical suppliers. The following table provides a summary of some of the key suppliers and the typical purities offered. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Notes | Citations |
| Sigma-Aldrich (Merck) | 95% | Marketed as N-4-Boc-aminocyclohexanone. | |
| BLD Pharm | Not specified | Available for online orders. | [5] |
| Sunway Pharm Ltd | 97% | Available in various quantities from 1g to 1kg. | [4] |
| Echemi (Hangzhou Tianye Chemicals Co., Ltd) | 98-99% | Offered by various suppliers on the platform. | [2] |
| Shanghai T&W Pharmaceutical Co., Ltd. | 99.3% | Available in bulk quantities. | [3] |
| Ambeed | Not specified | - | [6] |
Synthetic Applications and Experimental Protocols
Tert-butyl (4-oxocyclohexyl)carbamate is a key intermediate in the synthesis of various complex molecules, including the anticoagulant drug Edoxaban.[7][8][9] The ketone functionality can be used for reductive amination or other nucleophilic additions, while the Boc-protected amine can be deprotected and further functionalized.
General Experimental Protocol: Reductive Amination
The following is a representative, general protocol for the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with a primary amine. This procedure is illustrative and may require optimization for specific substrates.
Materials:
-
Tert-butyl (4-oxocyclohexyl)carbamate
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in an appropriate solvent such as DCM or THF.
-
Add the primary amine (1.0-1.2 eq) to the solution. If the amine is a salt, it may be necessary to add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In a separate container, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the same solvent.
-
Slowly add the STAB solution/slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted aminocyclohexylcarbamate.
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic workflow where tert-butyl (4-oxocyclohexyl)carbamate is used as a starting material for the synthesis of a more complex target molecule, a common practice in medicinal chemistry.
Safety and Handling
Tert-butyl (4-oxocyclohexyl)carbamate is classified as hazardous to the aquatic environment (Acute 1).[2] It is essential to avoid its release into the environment and to collect any spillage.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl (4-oxocyclohexyl)carbamate (CAS No. 179321-49-4) is a commercially accessible and versatile chemical intermediate with significant applications in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and as a key building block in the synthesis of pharmaceuticals like Edoxaban. Its availability from multiple suppliers in various purities makes it a reliable choice for research and development projects. This guide provides a foundational understanding of its properties, availability, and synthetic utility to aid researchers in their work.
References
- 1. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tert-butyl N-(4-oxocyclohexyl)carbamate, CasNo.179321-49-4 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 4. tert-butyl (4-oxocyclohexyl)carbamate - CAS:179321-49-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 6. 179321-49-4 | tert-Butyl (4-oxocyclohexyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Utilizing Tert-butyl methyl(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Tert-butyl methyl(4-oxocyclohexyl)carbamate as a key building block for the linker component. The methodologies outlined are based on established synthetic routes for structurally related PROTACs, such as the clinical candidate Bavdegalutamide (ARV-110), and are adapted for the specified starting material.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands—one binding to a target protein of interest and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.
This compound provides a versatile scaffold for constructing linkers with a semi-rigid cyclohexyl core. This rigidity can be advantageous in optimizing the spatial orientation of the two ligands for effective ternary complex formation. The ketone functionality allows for various chemical modifications, such as reductive amination, to connect to either the target protein ligand or the E3 ligase ligand. The Boc-protected amine provides a stable handle that can be deprotected at a later synthetic stage for further functionalization.
This guide will focus on the synthesis of a hypothetical PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer, by recruiting the Cereblon (CRBN) E3 ligase. The protocols are designed to be adaptable for targeting other proteins of interest and utilizing different E3 ligase ligands.
PROTAC Synthesis Workflow
The overall synthetic strategy involves a multi-step process, beginning with the functionalization of the cyclohexyl linker, followed by sequential coupling to the E3 ligase ligand and the target protein ligand.
Caption: General workflow for the synthesis of a PROTAC using a functionalized cyclohexyl linker.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of an Androgen Receptor targeting PROTAC.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product should be performed using flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol 1: Synthesis of the Functionalized Linker
This protocol describes the reductive amination of this compound to introduce a moiety that will be coupled to the E3 ligase ligand. For this example, we will use a piperazine derivative.
Reaction Scheme:
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate, 1.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the functionalized linker.
Expected Yield: 70-85%
Protocol 2: Coupling to the E3 Ligase Ligand (Pomalidomide derivative)
This protocol details the coupling of the functionalized linker to a pomalidomide derivative, a common Cereblon E3 ligase ligand.
Reaction Scheme:
Procedure:
-
To a solution of the functionalized linker (1.0 eq) and a suitable pomalidomide derivative with a leaving group (e.g., a fluoro-pomalidomide derivative, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the linker-E3 ligase conjugate.
Expected Yield: 50-70%
Protocol 3: Boc Deprotection
This step removes the Boc protecting group to reveal a free amine for coupling to the target protein ligand.
Reaction Scheme:
Procedure:
-
Dissolve the linker-E3 ligase conjugate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt is typically used in the next step without further purification.
Expected Yield: Quantitative
Protocol 4: Coupling to the Androgen Receptor Ligand
This final step involves the coupling of the deprotected intermediate with a suitable Androgen Receptor ligand. The structure of the AR ligand in the clinical candidate ARV-110 is N-(4-cyanophenyl)-3-chlorobenzamide attached to the cyclohexyl ring. A similar carboxylic acid-functionalized AR ligand can be used here.
Reaction Scheme:
Procedure:
-
To a solution of the deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized AR ligand (1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Expected Yield: 30-50%
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized PROTAC. Actual results may vary.
Table 1: Synthesis Summary
| Step | Product | Starting Material | Yield (%) | Purity (LC-MS) |
| 1 | Functionalized Linker | This compound | 78 | >95% |
| 2 | Linker-E3 Ligand Conjugate | Functionalized Linker | 62 | >90% |
| 3 | Deprotected Intermediate | Linker-E3 Ligand Conjugate | ~100 | - |
| 4 | Final PROTAC | Deprotected Intermediate | 41 | >98% |
Table 2: Characterization of Final PROTAC
| Analysis | Result |
| Molecular Formula | CxHyNzOw |
| Molecular Weight | [Calculated MW] |
| ¹H NMR | Conforms to structure |
| LC-MS (m/z) | [M+H]⁺ = [Calculated mass] |
| Purity (HPLC) | >98% |
Androgen Receptor Signaling Pathway
The synthesized PROTAC is designed to target the Androgen Receptor (AR) for degradation. AR is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate the transcription of target genes involved in prostate cancer cell proliferation and survival.[1][2][3]
Caption: Androgen Receptor signaling pathway and the mechanism of PROTAC-mediated degradation.
By inducing the degradation of AR, the PROTAC effectively shuts down this pro-survival signaling cascade in prostate cancer cells.
Conclusion
The use of this compound provides a strategic entry point for the synthesis of PROTACs with a semi-rigid cyclohexyl linker. The detailed protocols and conceptual framework presented herein offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. The adaptability of this synthetic route allows for the exploration of different target proteins and E3 ligases, contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
Application Notes and Protocols for the Reductive Amination of Tert-butyl methyl(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing an efficient and versatile methodology for the formation of carbon-nitrogen bonds. This powerful reaction is widely employed in the synthesis of primary, secondary, and tertiary amines, which are ubiquitous structural motifs in a vast array of biologically active molecules and active pharmaceutical ingredients (APIs). The one-pot nature of this transformation, combining the formation of an imine or iminium ion intermediate with its subsequent in-situ reduction, offers significant advantages in terms of operational simplicity and atom economy.
This application note provides a detailed protocol for the reductive amination of tert-butyl methyl(4-oxocyclohexyl)carbamate. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for this transformation due to its high functional group tolerance and efficacy in preventing over-alkylation.[1][2] The resulting N-substituted cyclohexylamine derivatives are valuable building blocks in medicinal chemistry and drug discovery programs.
Reaction Principle
The reductive amination of this compound with a primary amine, such as benzylamine, proceeds through a two-step sequence within a single reaction vessel. Initially, the ketone functionality of the carbamate reacts with the amine under neutral or mildly acidic conditions to form an iminium ion intermediate, with the concurrent elimination of water. The subsequent introduction of a selective reducing agent, in this case, sodium triacetoxyborohydride, facilitates the reduction of the iminium ion to furnish the desired secondary amine product. Sodium triacetoxyborohydride is the preferred reductant as it is less likely to reduce the starting ketone compared to other common borohydrides, thereby minimizing the formation of alcohol byproducts.[1][2][3]
Experimental Protocols
This section details a representative protocol for the reductive amination of this compound with benzylamine to yield tert-butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate.
Materials and Reagents
| Reagent/Material | Grade |
| This compound | ≥98% |
| Benzylamine | ≥99% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% |
| Dichloromethane (DCM), anhydrous | ≥99.8% |
| Acetic Acid, glacial | ≥99.7% |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade |
| Brine (Saturated NaCl solution) | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade |
| Ethyl Acetate | HPLC Grade |
| Hexanes | HPLC Grade |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) via syringe.
-
Imine Formation: Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. The addition of a catalytic amount of acetic acid (0.1-0.2 eq) can accelerate this step.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-12 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate.
Data Presentation
The following table summarizes the key quantitative data for the reductive amination of this compound with benzylamine.
| Parameter | Value | Reference |
| Starting Materials | ||
| This compound | 1.0 eq | |
| Benzylamine | 1.1 eq | |
| Sodium Triacetoxyborohydride | 1.5 eq | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | Room Temperature | |
| Reaction Time | 2-12 hours | |
| Product | ||
| Product Name | tert-Butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate | |
| Yield | Typically high (specific yield not found in literature) | |
| Spectroscopic Data (Predicted) | ||
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.50-3.70 (m, 1H, N-CH), 2.70 (s, 3H, N-CH₃), 2.50-2.60 (m, 1H, CH-N), 1.80-2.00 (m, 4H, cyclohexyl-H), 1.45 (s, 9H, C(CH₃)₃), 1.10-1.30 (m, 4H, cyclohexyl-H) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.5, 140.0, 128.5, 128.2, 127.0, 79.5, 58.0, 53.0, 34.0, 31.0, 28.5 | |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₉H₃₁N₂O₂: 319.24. | |
| IR (ATR) ν (cm⁻¹) | 3350 (N-H), 2970, 2930, 2850 (C-H), 1680 (C=O, carbamate), 1495, 1450 (aromatic C=C) |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the reductive amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for the Boc Deprotection of Tert-butyl methyl(4-oxocyclohexyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its susceptibility to cleavage under acidic conditions. This application note provides detailed protocols and quantitative data for the deprotection of tert-butyl methyl(4-oxocyclohexyl)carbamate and its derivatives, yielding the corresponding secondary amine, a valuable intermediate in drug discovery.
The deprotection proceeds via an acid-catalyzed elimination mechanism. Protonation of the carbamate's carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene gas. The resulting unstable carbamic acid readily decarboxylates to afford the free amine.[1]
Reagents and General Considerations
Several acidic reagents can be employed for Boc deprotection, with the choice depending on the substrate's sensitivity to acid and the desired reaction rate. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Milder, alternative methods are also available for substrates bearing acid-labile functional groups.
Safety Precautions:
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Hydrochloric acid (HCl) solutions are corrosive and can release HCl gas. Handle with care in a well-ventilated area.
-
Dichloromethane (DCM) is a suspected carcinogen. Use appropriate containment and PPE.
-
Ensure reactions involving the formation of gaseous byproducts (isobutene, CO2) are not performed in a closed system.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.[1]
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-20 eq) dropwise to the stirred solution. The volume of TFA can range from 20-50% of the total solvent volume.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.[2]
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous 1,4-dioxane or methanol (0.1-0.5 M).
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether to afford the pure amine hydrochloride salt, which is then collected by filtration.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
For substrates sensitive to strong acids, this milder method can be effective.[3]
Materials:
-
This compound derivative
-
Oxalyl chloride
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous methanol (approximately 0.1 M).
-
Add oxalyl chloride (3.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be further purified by standard methods.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Boc deprotection of various N-Boc protected amines, which can serve as a guide for the deprotection of this compound derivatives.
| Reagent System | Substrate Type | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 25% TFA in DCM | N-Boc protected amine | RT | 2 | 60 | [4] |
| TFA in DCM | N-Boc protected amine | RT | 18 | 87 | [4] |
| 4M HCl in Dioxane | N-Boc protected amine | RT | 2 | 91 | [2] |
| 4M HCl in Dioxane | N-Boc protected amine | RT | 16-80 | 100 | [2] |
| Oxalyl Chloride in MeOH | N-Boc aromatic amines | RT | 1-3 | >70 | [3] |
| Oxalyl Chloride in MeOH | N-Boc aliphatic/alicyclic amines | RT | 1-4 | Variable | [3][5] |
| p-TsOH·H₂O (neat, ball mill) | N-Boc protected amines | RT | 0.17 | >98 | [6][7] |
| Water | N-Boc protected amines | 100 | 0.2 | 90-97 | [8] |
Visualizations
Boc Deprotection Signaling Pathway
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. awuahlab.com [awuahlab.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 1H NMR Analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H NMR analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of a publicly available experimental spectrum for the title compound, this note presents a predicted 1H NMR data set based on the analysis of the closely related analogue, Tert-butyl (4-oxocyclohexyl)carbamate. Detailed protocols for sample preparation, data acquisition, and processing are outlined to ensure reproducible and high-quality results.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from the known spectral data of Tert-butyl (4-oxocyclohexyl)carbamate and take into account the electronic effects of the N-methyl group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| H-4 (CH-N) | ~3.8 - 4.0 | Multiplet | - | 1 |
| H-2, H-6 (CH2, axial) | ~2.4 - 2.6 | Multiplet | - | 2 |
| H-2, H-6 (CH2, equatorial) | ~2.2 - 2.4 | Multiplet | - | 2 |
| H-3, H-5 (CH2, axial) | ~2.0 - 2.2 | Multiplet | - | 2 |
| H-3, H-5 (CH2, equatorial) | ~1.8 - 2.0 | Multiplet | - | 2 |
| N-CH3 | ~2.8 - 3.0 | Singlet | - | 3 |
| C(CH3)3 | ~1.45 | Singlet | - | 9 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample.
Experimental Protocols
A standard protocol for the 1H NMR analysis of this compound is provided below.
I. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for this type of compound. Other solvents such as Dimethyl sulfoxide-d6 (DMSO-d6) or Acetone-d6 can be used if solubility is an issue.
-
Sample Weighing : Accurately weigh 5-10 mg of this compound.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional) : If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm). For most modern spectrometers, the residual solvent peak can be used as a secondary reference.
-
Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.
-
Capping : Cap the NMR tube securely.
II. 1H NMR Data Acquisition
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters : Set up a standard 1D proton NMR experiment with the following typical parameters:
-
Pulse Program : A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS) : 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG) : Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ) : Typically 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds.
-
Spectral Width (SW) : A spectral width of 12-16 ppm is generally adequate.
-
Temperature : Standard probe temperature (e.g., 298 K).
-
III. Data Processing
-
Fourier Transformation (FT) : Apply an exponential window function (line broadening, LB) of 0.3 Hz and perform a Fourier transformation of the Free Induction Decay (FID).
-
Phasing : Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).
-
Integration : Integrate the signals to determine the relative number of protons for each peak.
-
Peak Picking : Identify the chemical shift of each peak.
-
Analysis : Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizations
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with key proton assignments.
1H NMR Analysis Workflow
Caption: Standard workflow for 1H NMR analysis.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tert-butyl methyl(4-oxocyclohexyl)carbamate
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Tert-butyl methyl(4-oxocyclohexyl)carbamate. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. The protocol outlined below provides a reliable method for achieving high purity of the target compound, suitable for researchers, scientists, and professionals in drug development. This document includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a carbamate derivative containing a bulky tert-butyl protecting group and a cyclohexanone moiety. Carbamates are prevalent in a wide range of pharmaceuticals and agrochemicals.[1][2][3] The purity of synthetic intermediates like this compound is crucial for the successful synthesis of the final active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds.[1][2][4][5] This application note describes a reversed-phase HPLC method that effectively separates the target compound from reaction impurities.
Experimental Protocol
This protocol is designed for the preparative purification of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Sample Preparation: The crude sample of this compound is dissolved in a minimal amount of the initial mobile phase mixture.
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purification of this compound.
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 40% to 80% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
2.3. Sample Preparation Protocol
-
Weigh approximately 100 mg of the crude this compound.
-
Dissolve the sample in 2 mL of a 40:60 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The sample is now ready for injection into the HPLC system.
2.4. Purification and Post-Purification Protocol
-
Equilibrate the C18 column with the initial mobile phase conditions (40% ACN) for at least 15 minutes at a flow rate of 4.0 mL/min.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the chromatographic conditions.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
Analyze the collected fraction for purity using analytical HPLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
The following table presents representative quantitative data for the HPLC purification of this compound.
| Parameter | Crude Sample | Purified Sample |
| Retention Time (min) | 12.5 | 12.5 |
| Purity (by Area %) | 85% | >99% |
| Recovery Yield (%) | N/A | ~90% |
Note: The data presented are typical values and may vary depending on the specific instrumentation and the nature of the impurities in the crude sample.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purification process.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The RP-HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient allows for excellent separation of the target compound from common reaction byproducts, yielding a final product with high purity. This method is well-suited for researchers and scientists in the field of drug discovery and development who require high-quality synthetic intermediates.
References
- 1. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
Mass spectrometry of Tert-butyl methyl(4-oxocyclohexyl)carbamate containing molecules
An Application Note on the Mass Spectrometry of Tert-butyl methyl(4-oxocyclohexyl)carbamate
Abstract
This application note provides a detailed guide for the mass spectrometric analysis of molecules containing the this compound moiety. This chemical structure is relevant in medicinal chemistry and drug development, often serving as a linker or building block. Accurate characterization and quantification by mass spectrometry are crucial for synthesis validation, metabolic studies, and quality control. This document outlines predicted mass data, characteristic fragmentation patterns, and a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of the parent molecule, tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate.
Introduction
This compound and its derivatives are important intermediates in organic synthesis. The structure combines a cyclohexanone ring, a common scaffold in medicinal chemistry, with a Boc (tert-butoxycarbonyl) protected amine. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of these molecules.[1] This note details the expected mass spectrometric behavior and provides a robust analytical protocol.
Predicted Mass Spectrometry Data
The fundamental properties of the parent molecule, tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate, are essential for mass spectrometry analysis.
Molecular Formula: C₁₂H₂₁NO₃ Monoisotopic Mass: 227.1521 Da Average Molecular Weight: 227.30 g/mol
Quantitative analysis begins with the identification of the molecular ion, which can be observed as various adducts depending on the ionization source conditions and mobile phase composition. The predicted mass-to-charge ratios (m/z) for common adducts are summarized below.[3]
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₂H₂₂NO₃]⁺ | 228.1594 |
| [M+Na]⁺ | [C₁₂H₂₁NNaO₃]⁺ | 250.1414 |
| [M+K]⁺ | [C₁₂H₂₁NKO₃]⁺ | 266.1153 |
| [M+NH₄]⁺ | [C₁₂H₂₅N₂O₃]⁺ | 245.1860 |
| [M-H]⁻ | [C₁₂H₂₀NO₃]⁻ | 226.1449 |
| [M+HCOO]⁻ | [C₁₃H₂₂NO₅]⁻ | 272.1503 |
Predicted Fragmentation Pathway
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), molecules containing the this compound moiety are expected to exhibit characteristic fragmentation patterns. The primary fragmentation pathways involve the labile Boc group and the cyclohexanone ring.
-
Loss of Isobutylene: The most characteristic fragmentation of the Boc group is the neutral loss of isobutylene (C₄H₈, 56 Da).[4][5] This results in a prominent fragment ion corresponding to the carbamic acid intermediate.
-
Loss of the Boc Group: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the carbamic acid intermediate leads to the complete loss of the Boc group (100 Da).
-
Cyclohexanone Ring Fragmentation: The 4-oxocyclohexyl moiety can undergo α-cleavage adjacent to the carbonyl group, followed by the neutral loss of carbon monoxide (CO, 28 Da).[6]
These predicted fragmentation events are critical for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
This section provides a general-purpose protocol for the analysis of this compound containing molecules using LC-MS/MS.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.[1]
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL.[1]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.[1]
Liquid Chromatography (LC) Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
MS/MS Analysis: For targeted analysis, use MRM mode. The precursor ion would be the [M+H]⁺ adduct (m/z 228.16). Product ions for monitoring would be based on the characteristic fragments (e.g., m/z 172.10 and 128.09).
Experimental Workflow and Data Analysis
The overall workflow from sample receipt to final data interpretation is a systematic process designed to ensure data quality and accuracy.
Caption: General workflow for LC-MS/MS analysis.
Upon data acquisition, the process involves:
-
Peak Integration: Integrating the chromatographic peak corresponding to the analyte.
-
Spectrum Analysis: Confirming the presence of the correct precursor ion in the MS1 spectrum and the expected fragment ions in the MS2 spectrum.
-
Quantification: For quantitative studies, a calibration curve should be constructed using standards of known concentrations to determine the concentration of the analyte in unknown samples.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of molecules containing the this compound moiety. The provided LC-MS/MS method is a starting point and should be optimized for specific molecules and matrices. The characteristic fragmentation pattern, dominated by losses from the Boc group, offers a reliable signature for the identification and quantification of this class of compounds, aiding researchers in various stages of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl methyl(4-oxocyclohexyl)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step sequence: 1) Synthesis of the precursor alcohol, tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate, and 2) Oxidation of the alcohol to the desired ketone.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Issue 1: Low Yield in the Reductive Amination Step
Question: I am getting a low yield of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate after the reductive amination and Boc-protection sequence. What are the possible causes and solutions?
Answer:
Low yields in this step can stem from several factors related to the reductive amination or the subsequent Boc-protection.
Troubleshooting Reductive Amination:
| Potential Cause | Recommended Solution |
| Incomplete iminium ion formation | Ensure the reaction is run under mildly acidic conditions. Acetic acid is commonly used as a catalyst. Allow sufficient time for the iminium ion to form before adding the reducing agent (typically 20-30 minutes).[1] |
| Inefficient reduction | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the starting ketone.[1] Ensure the reducing agent is added portion-wise to control any exothermic reaction. |
| Side reaction: Over-reduction of the ketone | This can occur if a less selective reducing agent is used. Switching to NaBH(OAc)₃ should minimize the formation of the diol byproduct. |
| Use of aqueous methylamine | If using an aqueous solution of methylamine, ensure the reaction concentration is appropriate to favor iminium ion formation. Anhydrous conditions are generally preferred. |
Troubleshooting Boc Protection:
| Potential Cause | Recommended Solution |
| Inefficient Boc protection | Ensure at least one equivalent of di-tert-butyl dicarbonate (Boc₂O) is used. The reaction is typically run in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate. |
| Hydrolysis of Boc anhydride | Ensure anhydrous conditions if possible, as water can hydrolyze the Boc anhydride. |
| Difficult purification | The product, tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate, can be purified by flash column chromatography on silica gel. |
Issue 2: Low Yield and/or Incomplete Conversion During the Oxidation Step
Question: My oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate to the ketone is sluggish and gives a low yield. How can I improve this?
Answer:
The choice of oxidizing agent and reaction conditions are critical for a successful oxidation. Several common methods are used, each with its own advantages and potential pitfalls.
Comparison of Common Oxidation Methods
| Oxidation Method | Typical Reagents | Typical Yield | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >90% | Mild conditions (room temperature, neutral pH), high chemoselectivity, short reaction times.[2] | Potentially explosive nature of DMP, cost on a large scale.[2] |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | High | Mild conditions, wide functional group tolerance. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide. |
| Parikh-Doering Oxidation | DMSO, SO₃·pyridine, triethylamine | >90% | Can be run at 0 °C to room temperature, avoids cryogenic conditions.[3] | May require a large excess of reagents for high conversion.[3] |
| TPAP/NMO Oxidation | TPAP (cat.), NMO (reoxidant) | ~87% | Catalytic use of the oxidant, mild conditions.[4] | TPAP is hygroscopic and can be expensive.[4] |
Troubleshooting the Oxidation Reaction:
| Potential Cause | Recommended Solution |
| Degraded oxidizing agent | Dess-Martin Periodinane should be stored under inert gas and protected from moisture. The activity of TPAP can be affected by moisture. |
| Suboptimal reaction temperature | Swern oxidations must be performed at low temperatures (typically -78 °C) to avoid side reactions. Parikh-Doering and DMP oxidations can be run at 0 °C to room temperature. |
| Insufficient reagent stoichiometry | For DMP and Parikh-Doering oxidations, ensure a slight excess of the oxidizing agent is used (typically 1.1-1.5 equivalents). |
| Presence of water | For most oxidation reactions, anhydrous conditions are preferred to avoid side reactions and deactivation of the reagents. |
| Steric hindrance | The cyclohexyl ring may present some steric hindrance. Longer reaction times or a slight increase in temperature (for DMP or Parikh-Doering) may be necessary. |
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying the final product, this compound. What are the common impurities and how can I remove them?
Answer:
Purification challenges often arise from byproducts of the oxidation step.
Purification Strategies:
| Issue | Recommended Solution |
| Residual iodinane byproducts (from DMP oxidation) | After the reaction, the mixture can be diluted with a non-polar solvent like hexanes or ether to precipitate the iodinane byproducts, which can then be removed by filtration. An aqueous workup with sodium thiosulfate can also help to remove iodine-containing impurities. |
| Dimethyl sulfide (from Swern/Parikh-Doering) | This volatile and odorous byproduct can be removed under reduced pressure. Rinsing glassware with bleach can help to eliminate the smell. |
| Unreacted starting alcohol | If the oxidation is incomplete, the starting alcohol can be difficult to separate from the product ketone due to similar polarities. Optimize the reaction conditions to drive the reaction to completion. Flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used for separation. |
| Over-oxidation to a carboxylic acid (unlikely with these methods) | The mild oxidation methods discussed (DMP, Swern, Parikh-Doering, TPAP/NMO) are known for selectively producing aldehydes and ketones without over-oxidation to carboxylic acids. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent route involves the oxidation of the corresponding secondary alcohol, tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate. This precursor is typically synthesized via reductive amination of 4-hydroxycyclohexanone with methylamine, followed by the introduction of the Boc protecting group.
Q2: Which oxidation method is recommended for a high-yield synthesis on a laboratory scale?
A2: For laboratory-scale synthesis, the Dess-Martin oxidation is often preferred due to its mild reaction conditions, high yields, and operational simplicity.[2] However, for larger scale reactions, the Parikh-Doering oxidation or TPAP/NMO oxidation may be more practical due to the cost and potential hazards associated with DMP.
Q3: Can I use a different protecting group instead of Boc?
A3: Yes, other nitrogen protecting groups can be used. However, the Boc group is widely employed due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.
Q4: How can I monitor the progress of the oxidation reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product ketone is typically less polar than the starting alcohol, resulting in a higher Rf value. Staining with a suitable agent, such as potassium permanganate, can help visualize both the starting material and the product.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
This protocol is adapted from a general procedure for reductive amination.[1]
Diagram of the Reductive Amination Workflow
Caption: Detailed workflow for the synthesis of the alcohol precursor.
Materials:
-
4-Hydroxycyclohexanone (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-hydroxycyclohexanone and dissolve it in anhydrous DCM.
-
Add the methylamine solution via syringe, followed by the addition of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 4-(methylamino)cyclohexan-1-ol.
-
Dissolve the crude intermediate in DCM, and add triethylamine followed by di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate.
Protocol 2: Oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate to this compound
This protocol provides two common and effective oxidation methods.
Method A: Dess-Martin Oxidation
Diagram of the Dess-Martin Oxidation Workflow
Caption: Detailed workflow for the Dess-Martin Oxidation.
Materials:
-
tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add Dess-Martin Periodinane in portions to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ketone.
Method B: Parikh-Doering Oxidation [1][3][5]
Materials:
-
tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·py, 3.0 eq)
-
Triethylamine (Et₃N, 5.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate and triethylamine in anhydrous DCM and anhydrous DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide pyridine complex in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into brine and extract with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate
Welcome to the technical support center for the synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information on potential side reactions encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the multi-step synthesis of this compound. A common synthetic route involves the reductive amination of 4-oxocyclohexanone with methylamine, followed by the Boc-protection of the resulting secondary amine. An alternative initial step is the oxidation of a suitable N-methyl-4-aminocyclohexanol precursor.
Part 1: Reductive Amination of 4-Oxocyclohexanone with Methylamine
Question 1: Low yield of the desired N-methyl-4-aminocyclohexanone and presence of unreacted 4-oxocyclohexanone.
Answer: This issue often points to incomplete imine formation or inefficient reduction.
-
Imine Formation: The initial reaction between the ketone and methylamine to form the imine intermediate is crucial. This step is typically favored under neutral to mildly acidic conditions. Ensure the pH of your reaction is within this range.[1]
-
Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is selective for the imine over the ketone.[2][3] Using a less selective reducing agent like sodium borohydride (NaBH₄) can lead to the premature reduction of the starting ketone.[4] If using NaBH₄, it should be added after allowing sufficient time for imine formation.[4]
-
Reaction Conditions: Low temperatures can slow down the reaction rate. Ensure the reaction is stirred for a sufficient duration, monitoring progress by TLC or LC-MS.
Question 2: Formation of a significant amount of 4-hydroxycyclohexanone byproduct.
Answer: This indicates that the reducing agent is reducing the starting ketone instead of the imine intermediate.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for reducing the iminium ion over the ketone compared to sodium borohydride (NaBH₄).[2][5]
-
Reaction Protocol: If using sodium borohydride, ensure that the imine is pre-formed before the addition of the reducing agent.[4] A one-pot procedure where all reagents are mixed at once is more prone to this side reaction with less selective hydrides.
Question 3: Presence of a higher molecular weight impurity corresponding to a tertiary amine.
Answer: This is likely due to over-alkylation, where the desired secondary amine product reacts with another molecule of the starting ketone.
-
Stoichiometry: Using an excess of the amine (methylamine) can help to minimize the formation of the tertiary amine byproduct.[6]
-
Reaction Control: Running the reaction at lower temperatures and monitoring it closely to stop it once the starting material is consumed can also limit over-alkylation.
Part 2: Oxidation of N-methyl-4-aminocyclohexanol
Question 4: Incomplete oxidation with starting alcohol remaining.
Answer: Incomplete oxidation can be due to several factors related to the oxidant and reaction conditions.
-
Oxidizing Agent: Ensure the oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is fresh and active.[7][8]
-
Stoichiometry: Use a sufficient excess of the oxidizing agent (typically 1.5 to 2 equivalents).
-
Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. While these oxidations are often rapid, complex substrates may require longer reaction times.[8]
Question 5: Formation of byproducts and decomposition of the desired ketone.
Answer: The acidity of some oxidizing agents can lead to side reactions.
-
PCC Acidity: PCC is acidic and can sometimes cause side reactions with acid-labile functional groups.[9] Adding a buffer like sodium acetate can mitigate this.[9]
-
DMP Workup: The workup for DMP oxidations is important to remove the iodine-containing byproducts. A basic workup is typically employed.[8]
Part 3: Boc Protection of N-methyl-4-aminocyclohexanone
Question 6: Low yield of the final product, this compound, with unreacted N-methyl-4-aminocyclohexanone.
Answer: Incomplete reaction is a common issue in Boc protection.
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.1 equivalents), of di-tert-butyl dicarbonate (Boc₂O) is used.
-
Base: A base is required to neutralize the acid formed during the reaction. Common bases include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[10] Ensure the correct stoichiometry of the base is used.
-
Reaction Conditions: The reaction is often performed at room temperature. Insufficient reaction time can lead to incomplete conversion.
Question 7: Formation of a urea byproduct.
Answer: The formation of urea derivatives can occur, particularly when using DMAP as a catalyst with primary amines.[11] While the substrate here is a secondary amine, isocyanate formation can be a competing pathway under certain conditions, which can then react with any available amine to form a urea.
-
Catalyst Choice: While DMAP is an effective catalyst, it can sometimes promote side reactions.[11] Consider using a non-nucleophilic base if urea formation is significant.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can react with Boc₂O and contribute to side reactions.
Summary of Reaction Parameters
| Step | Key Reagents | Typical Solvent | Temperature (°C) | Key Parameters to Control |
| Reductive Amination | 4-Oxocyclohexanone, Methylamine, NaBH(OAc)₃ | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3] | 0 to 25 | pH, Stoichiometry of amine and reducing agent |
| Oxidation | N-methyl-4-aminocyclohexanol, PCC or DMP | Dichloromethane (DCM) | 25 | Stoichiometry of oxidant, use of buffer for PCC[9] |
| Boc Protection | N-methyl-4-aminocyclohexanone, Boc₂O, Base (e.g., TEA) | Dichloromethane (DCM) or Acetonitrile | 0 to 25 | Stoichiometry of Boc₂O and base, anhydrous conditions |
Experimental Protocols
Protocol 1: Synthesis of N-methyl-4-aminocyclohexanone via Reductive Amination
-
Reaction Setup: To a round-bottom flask, add 4-oxocyclohexanone (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an equivalent of a non-nucleophilic base) to the stirred solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Boc Protection
-
Reaction Setup: Dissolve N-methyl-4-aminocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visual Guides
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Tert-butyl methyl(4-oxocyclohexyl)carbamate Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Tert-butyl methyl(4-oxocyclohexyl)carbamate and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound derivatives.
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of product during the purification of my this compound derivative. What are the possible causes and solutions?
A: Low recovery of the final product can be attributed to several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: If the initial reaction to form the carbamate is not complete, the yield will naturally be low. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been consumed.[1]
-
Product Volatility: Some tert-butyl carbamates can be lost through volatilization, especially during solvent removal under extensive heating.[2] It is advisable to remove solvents at a reduced pressure and a controlled temperature, preferably using a rotary evaporator with a water bath kept at around 30°C.[2]
-
Issues During Workup: The product may have some solubility in the aqueous layer during extraction. To minimize this, use saturated brine washes and perform multiple extractions with the organic solvent.[1]
-
Improper Chromatography Technique:
-
Column Overloading: Loading too much crude product onto a chromatography column can lead to poor separation and loss of product.
-
Incorrect Solvent System: An inappropriate mobile phase can result in the product either eluting too quickly with impurities or not eluting from the column at all.
-
-
Degradation of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[3][4] If acidic reagents are used during workup or purification (e.g., TFA in HPLC), the Boc group can be cleaved, leading to a lower yield of the desired product.[3] Consider using alternative, less acidic modifiers like acetic acid or ammonium acetate for chromatography.[3]
Issue 2: Presence of Persistent Impurities
Q: After purification by column chromatography, I still observe impurities in my product according to NMR/LC-MS. What are these impurities and how can I remove them?
A: The presence of persistent impurities often indicates that they have similar polarities to the desired product, making separation by standard chromatography challenging. Common impurities include:
-
Unreacted Starting Materials: If the reaction is not driven to completion, unreacted amine or di-tert-butyl dicarbonate (Boc₂O) may remain.
-
Di-Boc Protected Product: Over-reaction, especially with primary amines, can lead to the formation of a di-Boc protected amine.[1] Using a stoichiometric amount of Boc₂O and careful monitoring can minimize this.[1]
-
Byproducts from Side Reactions: The reactive tert-butyl cation generated during any partial deprotection can react with nucleophilic functional groups on your molecule, leading to tert-butylation byproducts.
Solutions for Removing Persistent Impurities:
-
Optimize Chromatography:
-
Flash Chromatography: Employ a shallower solvent gradient to improve the separation of closely eluting compounds.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations and to achieve high purity, preparative HPLC is the recommended technique.[5] It offers higher resolution than flash chromatography.[5]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable method for achieving high purity.[5] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[2][5]
-
Chemical Quenching: To remove excess Boc₂O after the reaction, you can add a nucleophilic amine like N,N-dimethylethylenediamine to the reaction mixture before workup.[1]
Issue 3: Boc Group Instability During Purification
Q: My Boc group seems to be cleaving during my purification process. How can I prevent this?
A: The Boc group is notoriously labile under acidic conditions.[3][4] Cleavage can occur during both the workup and purification steps.
-
Acidic Workup: Avoid washing the organic layer with strong acids. If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 0.1 N HCl) and minimize contact time.[1]
-
Chromatography:
-
Normal Phase (Silica Gel): Silica gel itself can be slightly acidic. While generally tolerated by Boc groups, prolonged exposure can lead to some degradation. If you suspect this is an issue, you can use deactivated silica gel.
-
Reversed-Phase HPLC: The use of trifluoroacetic acid (TFA) as a mobile phase additive is a common cause of Boc deprotection.[3] Even at concentrations as low as 0.1%, TFA can cause significant cleavage, especially if the fractions are left standing for extended periods or concentrated at elevated temperatures.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification technique for this compound derivatives?
A1: The best technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.[5]
-
Flash Chromatography: This is a fast and cost-effective method for routine purifications and for removing bulk impurities.[5] It is easily scalable from milligram to kilogram quantities.[5]
-
Preparative HPLC: This technique provides the highest level of purity and is ideal for final purification steps, especially for drug development applications where purity is critical.[5]
-
Recrystallization: If your compound is a solid, recrystallization is an excellent, scalable, and economical method for achieving very high purity.[5]
Q2: What are the common side reactions during the synthesis of these derivatives that can complicate purification?
A2: The primary side reaction of concern is the formation of the tert-butyl cation during any unintended deprotection of the Boc group. This electrophilic carbocation can then be "trapped" by any nucleophiles present, leading to byproducts. If your substrate contains nucleophilic functional groups, these can be alkylated by the tert-butyl cation.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the fractions collected during flash chromatography.[5] For preparative HPLC, the chromatogram from the detector (usually UV) is used to identify the fractions containing the product. Analytical HPLC or LC-MS can then be used to confirm the purity of the combined fractions.
Q4: Can I use recrystallization for an oily product?
A4: Direct recrystallization is not possible for oils. However, it is sometimes possible to induce solidification. One technique is to dissolve the crude oil in a minimal amount of a solvent and then add a seed crystal of the pure compound.[5] Allowing the mixture to stand, sometimes for an extended period (15-24 hours), can lead to complete solidification, which can then be treated as a solid for further purification by slurrying or recrystallization.[5]
Data Presentation
Table 1: Comparison of Purification Techniques for N-Boc Protected Compounds
| Feature | Flash Chromatography | Preparative HPLC | Recrystallization |
| Purity Achieved | Good to High (>95%) | Very High (>99%) | High to Very High (>98%) |
| Speed | Fast (typically < 30 min)[5] | Slow (can take hours) | Variable (requires cooling/equilibration) |
| Scalability | High (mg to kg)[5] | Low to Medium (mg to g) | Very High (g to kg) |
| Cost | Low to Moderate | High | Low |
| Best For | Routine cleanup, removing major impurities | Final purification, separating close-eluting impurities | High-purity solids, large scale |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography
This protocol provides a general guideline for purifying a this compound derivative using flash chromatography on silica gel.[5]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Analysis and Concentration: Analyze the fractions containing the product for purity. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Preparative HPLC
This protocol outlines a general procedure for the final purification of an N-Boc protected compound using reversed-phase preparative HPLC.[5]
-
Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, often a mixture of the mobile phase components (e.g., acetonitrile/water).
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% acetic acid).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the compound.
-
Fraction Collection: Collect fractions based on the detector's signal (e.g., UV absorbance).
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization to avoid product degradation.[3]
Protocol 3: Purification by Recrystallization
This protocol describes a general procedure for purifying a solid N-Boc protected compound.[2][5]
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include hexane, ethyl acetate/hexane, or water.[2]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under reduced pressure to a constant weight.
Visualizations
Caption: A logical workflow for troubleshooting the purification of carbamate derivatives.
Caption: Decision tree for selecting the appropriate purification method.
References
Technical Support Center: Optimization of Boc Protection for 4-Oxocyclohexylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the optimization and troubleshooting of the tert-butyloxycarbonyl (Boc) protection of 4-oxocyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for a successful Boc protection of 4-oxocyclohexylamine?
A1: The key factors for a successful reaction include the choice of base, solvent, reaction temperature, and the stoichiometry of di-tert-butyl dicarbonate (Boc anhydride). The purity of the starting 4-oxocyclohexylamine, which can be in its free base or hydrochloride salt form, is also crucial.
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields can stem from several issues:
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Incomplete reaction: The nucleophilicity of the amine might be lower than expected, or the reaction time may be insufficient. Consider using a stronger base or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[1]
-
Poor solubility of starting material: 4-oxocyclohexylamine hydrochloride, in particular, may have limited solubility in common organic solvents. Using a solvent system that ensures good solubility, such as a mixture of water and an organic solvent, can improve the reaction rate and yield.
-
Side reactions: The formation of byproducts such as di-Boc protected amine or urea derivatives can consume the starting material and reduce the yield of the desired product.[2][3] Careful control of stoichiometry and reaction conditions can minimize these side reactions.[2]
-
Hydrolysis of Boc anhydride: In the presence of water, Boc anhydride can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in aqueous media may require a slight excess of the anhydride.[3]
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
A3: Common side products in the Boc protection of primary amines include:
-
N,N-di-Boc-4-oxocyclohexylamine: This occurs when a second Boc group attaches to the nitrogen atom. It is more likely to form with a large excess of Boc anhydride and a strong base.[2][3] To avoid this, use a stoichiometric amount or a slight excess (around 1.1 equivalents) of Boc anhydride.
-
Urea derivatives: These can form, especially with sterically hindered amines or when using very strong bases.[4] Using a milder base can help minimize this side reaction.
-
Aldol condensation or other ketone-related side reactions: The ketone functionality in 4-oxocyclohexylamine could potentially undergo side reactions under strongly basic or acidic conditions. Using mild bases and maintaining a controlled pH is advisable.
Q4: Can I use 4-oxocyclohexylamine hydrochloride directly for the Boc protection?
A4: Yes, the hydrochloride salt can be used directly. However, it is essential to use at least two equivalents of a base to first neutralize the hydrochloride salt and then to facilitate the Boc protection reaction.
Q5: What is the best workup and purification procedure for tert-butyl (4-oxocyclohexyl)carbamate?
A5: A typical workup involves quenching any unreacted Boc anhydride, followed by an aqueous wash to remove the base and other water-soluble impurities. The product can then be extracted with an organic solvent. For purification, column chromatography on silica gel is a common method.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc protection of 4-oxocyclohexylamine.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete dissolution of 4-oxocyclohexylamine hydrochloride. | Use a co-solvent system such as water/dichloromethane or water/THF to improve solubility. |
| Insufficiently basic conditions to free the amine from its hydrochloride salt. | Ensure at least two equivalents of base are used when starting with the hydrochloride salt. | |
| Low nucleophilicity of the amine. | Add a catalytic amount (0.1-0.2 eq) of DMAP to activate the Boc anhydride.[1] | |
| Formation of Di-Boc Product | Excess of Boc anhydride used. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc anhydride. |
| Reaction run for an extended period at elevated temperatures. | Monitor the reaction by TLC and stop it once the starting material is consumed. | |
| Formation of Urea Byproduct | Use of a very strong base. | Opt for a milder base such as sodium bicarbonate or triethylamine. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Oily product that is difficult to handle. | Try to crystallize the product from a suitable solvent system. |
Experimental Protocols
Protocol 1: Boc Protection of 4-Oxocyclohexylamine Hydrochloride using Triethylamine in Dichloromethane/Water
Materials:
-
4-Oxocyclohexylamine hydrochloride
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
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Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-oxocyclohexylamine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water, add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Boc Protection of 4-Oxocyclohexylamine using Sodium Bicarbonate in a Biphasic System
Materials:
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4-Oxocyclohexylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-oxocyclohexylamine (1.0 eq) in dichloromethane.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
Separate the organic layer and wash it with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield and purity of tert-butyl (4-oxocyclohexyl)carbamate.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Dichloromethane/Water (1:1) | 0 to RT | 18 | High |
| Sodium Bicarbonate | Dichloromethane/Water | RT | 6 | Good |
| N-Methylmorpholine | Dichloromethane | RT | 20 | Moderate to Good |
| Sodium Hydroxide | Dioxane/Water | RT | 4 | High |
Table 2: Effect of Different Solvents on Reaction Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane | Triethylamine | RT | 18 | Good |
| Tetrahydrofuran (THF) | Triethylamine | RT | 24 | Moderate |
| Acetonitrile | Triethylamine | RT | 24 | Moderate |
| Dichloromethane/Water | Triethylamine | RT | 12 | High |
Visualizations
Caption: Troubleshooting workflow for low yield in Boc protection of 4-oxocyclohexylamine.
Caption: General reaction pathway for the Boc protection of 4-oxocyclohexylamine.
References
Preventing steric hindrance in reactions with Tert-butyl methyl(4-oxocyclohexyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl methyl(4-oxocyclohexyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing reactions on the carbonyl group of this compound?
A1: The primary challenge is steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group and the N-methyl group can hinder the approach of nucleophiles to the carbonyl at the C4 position of the cyclohexanone ring. This can lead to lower reaction rates, incomplete conversions, and can influence the stereochemical outcome of the reaction. The conformation of the cyclohexane ring, influenced by the bulky substituent, plays a significant role in dictating the facial selectivity of nucleophilic attack.
Q2: How does the N-methyl group on the carbamate affect the reactivity of the ketone?
A2: The N-methyl group can increase the steric bulk around the nitrogen atom, potentially influencing the preferred conformation of the entire substituent. This alteration in conformation can, in turn, affect the accessibility of the carbonyl group. While specific studies on the direct electronic effect of the N-methyl group on the reactivity of the distal ketone are not extensively documented, it is known that N-methylation can impact the conformational dynamics of cyclic compounds, which may lead to different stereochemical outcomes compared to the non-N-methylated analogue.[1]
Q3: Are there general strategies to improve yields and selectivity in reactions with this substrate?
A3: Yes, several general strategies can be employed to overcome steric hindrance:
-
Choice of Reagents: Utilize smaller, more reactive nucleophiles or reagents known to be effective with hindered ketones.
-
Reaction Conditions: Modifying reaction temperature, pressure, or using microwave irradiation can help overcome activation energy barriers.
-
Catalysis: Employing Lewis acids or other catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence reaction rates and selectivities.
Troubleshooting Guides
Carbonyl Reduction Reactions
Issue: Low yield and/or poor diastereoselectivity in the reduction of the ketone to the corresponding alcohol.
Diagram: Logic for Troubleshooting Carbonyl Reduction
Caption: Troubleshooting workflow for carbonyl reduction reactions.
Troubleshooting Steps & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Conversion | Insufficient reactivity of the reducing agent due to steric hindrance. | Switch to a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). However, be mindful of the potential reduction of the carbamate group. |
| Incorrect Diastereoselectivity | The chosen reducing agent favors the formation of the undesired diastereomer. | The stereochemical outcome depends on the direction of hydride attack (axial vs. equatorial). Use a sterically demanding reducing agent like L-Selectride® or K-Selectride® to favor equatorial attack, leading to the axial alcohol. Conversely, smaller reagents like Sodium Borohydride (NaBH₄) tend to favor axial attack, yielding the equatorial alcohol.[2] |
| Mixture of Diastereomers | Lack of significant facial bias for hydride attack. | Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity. The choice of solvent can also play a role; experimentation with different ethereal or alcoholic solvents is recommended. |
Quantitative Data on Reduction of 4-N-Boc-Aminocyclohexanone (Analogue)
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (axial-OH : equatorial-OH) | Yield (%) |
| NaBH₄ | MeOH | 0 to RT | ~20 : 80 | >95 |
| L-Selectride® | THF | -78 | >95 : 5 | ~90 |
| K-Selectride® | THF | -78 | >95 : 5 | ~92 |
Note: Data is based on typical results for 4-N-Boc-aminocyclohexanone and may vary for the N-methylated derivative.
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
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Preparation: Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide (e.g., 1 M), and then again with water.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Grignard and Organolithium Addition Reactions
Issue: Low yield of the desired tertiary alcohol, with significant amounts of starting material recovered or side products formed.
Diagram: Decision Pathway for Grignard Reactions
Caption: Troubleshooting logic for Grignard addition to a hindered ketone.
Troubleshooting Steps & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | The Grignard reagent is acting as a base, causing enolization of the ketone, rather than as a nucleophile. | Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to favor nucleophilic addition. The use of CeCl₃ (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization. |
| The Grignard reagent is not sufficiently reactive. | Consider using a more reactive organolithium reagent. Ensure all reagents and solvents are strictly anhydrous as Grignard reagents are highly sensitive to moisture.[3] | |
| Formation of a secondary alcohol | Reduction of the ketone is occurring. This is more likely with Grignard reagents that have β-hydrogens (e.g., isopropylmagnesium bromide). | Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide or phenylmagnesium bromide). |
Expected Diastereoselectivity in Grignard Reactions
The facial selectivity of Grignard reagent addition is highly dependent on the conformation of the cyclohexanone ring. For 4-substituted cyclohexanones, the incoming nucleophile generally prefers to attack from the axial direction to avoid steric clashes with the axial hydrogens at C2 and C6, leading to the formation of the equatorial alcohol. However, the bulky N-Boc-N-methylamino group may influence the conformational equilibrium, and thus the diastereoselectivity.
Experimental Protocol: Grignard Reaction
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to slowly warm to room temperature while monitoring by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude tertiary alcohol by flash column chromatography.
Wittig and Horner-Wadsworth-Emmons (HWE) Olefination
Issue: Low yield of the desired alkene in a Wittig or HWE reaction.
Diagram: Workflow for Olefination Reactions
References
Stability of Tert-butyl methyl(4-oxocyclohexyl)carbamate in different solvents
This technical support guide provides essential information regarding the stability of Tert-butyl methyl(4-oxocyclohexyl)carbamate in various solvents. As specific stability data for this compound is limited in published literature, this guide offers a comprehensive overview based on the general stability of N-Boc-N-methyl protected amines and provides detailed protocols for researchers to conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, as an N-Boc-N-methyl protected amine, is expected to be generally stable under neutral and basic conditions. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability towards most nucleophiles and bases.[1][2] However, it is susceptible to cleavage under acidic conditions.[1][2][3] The presence of the N-methyl group can influence the rate of both acidic and thermal deprotection compared to its secondary amine counterpart.[4]
Q2: In which types of solvents is this compound likely to be unstable?
A2: The primary concern for instability is in acidic solutions. Protic solvents, especially in the presence of an acid catalyst, can facilitate the hydrolysis of the Boc group.[1][2] While generally stable in aprotic and non-polar solvents, the presence of acidic impurities could lead to degradation over time.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation pathway involves the acid-catalyzed cleavage of the Boc group to yield N-methyl-4-aminocyclohexanone, carbon dioxide, and isobutylene. Under strong oxidative conditions, other degradation products could potentially form.
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating solutions of this compound. Thermal deprotection of N-Boc groups can occur at elevated temperatures, and the efficiency of this process can be solvent-dependent.[4][5] It is recommended to conduct preliminary thermal stability tests if your experimental protocol requires heating. Studies have shown that thermal deprotection can be more efficient for secondary N-Boc amines compared to primary ones.[4]
Q5: Is this compound sensitive to light?
A5: While there is no specific photostability data for this compound, carbamates can be susceptible to photodegradation.[6] It is good laboratory practice to store solutions of the compound protected from light, especially for long-term storage or when conducting stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after short-term storage. | Degradation of the compound. | Confirm the identity of the new peaks using a mass spectrometer. Review the solvent for any acidic impurities. Prepare fresh solutions for immediate use. |
| Low recovery of the compound from a reaction mixture. | Instability during workup or purification. | If using acidic conditions during workup (e.g., aqueous wash with acid), minimize contact time and use dilute acids. Consider alternative purification methods that avoid acidic conditions, such as chromatography on neutral silica gel. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific bioassay buffer. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous medium immediately before the experiment. |
| Difficulty in removing the Boc group with standard acidic conditions. | Steric hindrance or electronic effects. | Try alternative deprotection methods such as using a different acid (e.g., HCl in dioxane, phosphoric acid) or thermal deprotection in a suitable solvent.[3][4][7] |
Predicted Stability Summary
The following table summarizes the predicted stability of this compound in common laboratory solvents. This information is based on the general chemical properties of N-Boc protected amines and should be confirmed experimentally.
| Solvent Type | Examples | Predicted Stability | Notes |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Stable | Recommended for stock solutions. Ensure solvents are anhydrous and free of acidic impurities. |
| Aprotic Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Generally Stable | Ensure solvents are high purity and stored under inert gas to prevent peroxide formation (for THF). |
| Protic Polar (Neutral) | Methanol (MeOH), Ethanol (EtOH), Water | Moderately Stable | Stability may be reduced over time, especially in water. Avoid prolonged storage. |
| Protic Polar (Acidic) | Solvents with added acids (e.g., TFA, HCl) | Unstable | Rapid degradation is expected due to the acid-labile nature of the Boc group.[1][2] |
| Protic Polar (Basic) | Solvents with added bases (e.g., triethylamine) | Generally Stable | The Boc group is generally resistant to basic hydrolysis.[2][8] |
Experimental Protocols
Protocol for Assessing Solvent Stability
This protocol outlines a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
High-purity solvents to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[9][10]
-
Validated HPLC column (e.g., C18)
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a solvent in which it is known to be stable and soluble (e.g., acetonitrile or DMSO).
-
Sample Preparation: In separate autosampler vials, dilute the stock solution with each of the test solvents to a final concentration within the linear range of your HPLC method.
-
Time Zero Analysis: Immediately after preparation, inject a sample from each vial into the HPLC system to determine the initial peak area (Time Zero).
-
Incubation: Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), inject a sample from each vial into the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the Time Zero peak area to determine the percentage of the compound remaining. The appearance of new peaks should also be noted as potential degradation products.
Caption: Workflow for determining compound stability in different solvents.
Potential Degradation Pathway
The primary degradation pathway for this compound under acidic conditions is the cleavage of the Boc protecting group.
Caption: Predicted acid-catalyzed degradation of the title compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination of Tert-butyl (4-oxocyclohexyl)carbamate with methylamine, utilizing a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB). This approach is favored for its operational simplicity and high selectivity, which minimizes the formation of byproducts.
Q2: My reaction is incomplete, and I observe a significant amount of starting material, Tert-butyl (4-oxocyclohexyl)carbamate, in my crude product. What could be the cause?
A2: Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Reducing Agent: Ensure that an adequate molar excess of the reducing agent (typically 1.5 to 2.0 equivalents of STAB) is used.
-
Poor Quality of Reagents: The purity of the starting material, methylamine, and the reducing agent is crucial. Use freshly opened or properly stored reagents.
-
Suboptimal Reaction Time or Temperature: While the reaction often proceeds to completion at room temperature, some systems may require extended reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Presence of Water: Sodium triacetoxyborohydride is sensitive to water. Ensure that anhydrous solvents and reagents are used to prevent the decomposition of the reducing agent.
Q3: I have identified a byproduct with a mass corresponding to the reduction of the ketone in my starting material. How can I avoid this?
A3: The formation of Tert-butyl (4-hydroxycyclohexyl)carbamate results from the direct reduction of the ketone functionality of the starting material. While STAB is selective for the imine intermediate, over-reduction of the ketone can occur. To mitigate this:
-
Control the Reaction Temperature: Perform the reaction at room temperature or below to enhance the selectivity of the reducing agent.
-
Optimize the Addition of the Reducing Agent: Add the reducing agent portion-wise to the reaction mixture to maintain a low concentration at any given time, favoring the reduction of the more reactive iminium ion.
-
Use a More Selective Reducing Agent: While STAB is a good choice, other selective reducing agents could be explored if this side reaction is predominant.
Q4: My product is contaminated with an impurity that appears to be the unreduced imine intermediate. How can I ensure complete reduction?
A4: The presence of the unreacted imine intermediate suggests that the reduction step is the bottleneck. To drive the reaction to completion:
-
Increase the Amount of Reducing Agent: A slight excess of the reducing agent can help to reduce the final traces of the imine.
-
Extend the Reaction Time: Allow the reaction to stir for a longer period after the complete consumption of the starting ketone (as monitored by TLC or LC-MS).
-
Ensure Proper pH: The formation of the iminium ion, which is more readily reduced, is favored under slightly acidic conditions. The addition of a catalytic amount of acetic acid can be beneficial.
Q5: I am concerned about the potential for over-methylation. Is this a common issue?
A5: Over-alkylation is less of a concern in reductive amination compared to direct alkylation with alkyl halides. However, it is a possibility. To avoid the formation of a tertiary amine, use a controlled amount of methylamine (close to stoichiometric or a slight excess).
Q6: I have observed some loss of the Boc protecting group during the reaction or workup. How can I prevent this?
A6: The tert-butyloxycarbonyl (Boc) group is labile to strong acids. If the reaction or workup conditions are too acidic, deprotection can occur, leading to the formation of 4-(methylamino)cyclohexanone.
-
Maintain a Neutral or Slightly Acidic pH: During the reaction, the use of a mild acid catalyst like acetic acid is generally safe. Avoid strong acids.
-
Neutral Workup: During the workup, use a mild base such as sodium bicarbonate solution to neutralize any acid before extraction.
Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Common Cause of Formation | Recommended Analytical Method |
| Tert-butyl (4-oxocyclohexyl)carbamate |
| Incomplete reaction; insufficient reaction time or amount of reagents. | HPLC, GC-MS, NMR |
| Tert-butyl (4-hydroxycyclohexyl)carbamate |
| Reduction of the starting material's ketone group by the reducing agent. | HPLC, GC-MS, NMR |
| Unreacted Imine Intermediate | Incomplete reduction of the imine formed between the starting ketone and methylamine. | LC-MS | |
| 4-(Methylamino)cyclohexanone (Deprotected) |
| Loss of the Boc protecting group under acidic conditions during the reaction or workup. | LC-MS, GC-MS |
| Acetoxy and Borate Salts | - | Byproducts from the use of sodium triacetoxyborohydride as the reducing agent. | - |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
Tert-butyl (4-oxocyclohexyl)carbamate
-
Methylamine solution (e.g., 2 M in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane.
-
Add the methylamine solution (1.1 - 1.2 eq) to the flask.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture. Monitor for any temperature increase.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Troubleshooting Workflow
Technical Support Center: Optimizing Reductive Amination of Cyclohexanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reductive amination conditions for cyclohexanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of cyclohexanone derivatives, and how do I choose the best one?
A1: The choice of reducing agent is critical for a successful reductive amination and depends on the specific substrate and desired outcome. The most common reagents include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for one-pot reactions due to its mildness and high selectivity for imines over ketones.[1][2] It is particularly effective for a wide range of substrates, including those with sensitive functional groups.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): A highly effective and selective reagent, especially under mildly acidic conditions (pH 4-5) where it selectively reduces the protonated iminium ion.[3] However, its use requires careful handling due to the potential release of toxic cyanide byproducts.[2][4]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce both the starting ketone and the intermediate imine.[3] To avoid reducing the ketone, the imine formation should be allowed to go to completion before adding NaBH₄.[3][5]
-
Lithium Borohydride (LiBH₄): A selective reagent for the reductive amination of substituted cyclohexanones with primary amines, often favoring the formation of trans products.[6]
-
Catalytic Hydrogenation (H₂/Catalyst): A green and atom-efficient method using catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[4][7] This method is often preferred in industrial settings but can be sensitive to catalyst poisoning by the amine.[8][9]
Q2: What is the optimal pH for reductive amination of cyclohexanone derivatives?
A2: The optimal pH for reductive amination is typically mildly acidic, in the range of 4 to 7.[2][3] At a mildly acidic pH, the carbonyl oxygen is protonated, which accelerates the initial addition of the amine.[3] If the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[3] For reagents like sodium cyanoborohydride, pH control is crucial as their selectivity for the iminium ion is pH-dependent.[2][4]
Q3: How can I minimize the formation of byproducts, such as the alcohol from ketone reduction or over-alkylation of the amine?
A3: Minimizing byproducts is key to achieving high yields of the desired amine.
-
To prevent alcohol formation: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the imine/iminium ion over the ketone.[1][4] If using a stronger reductant like NaBH₄, ensure the imine is fully formed before its addition.[3]
-
To prevent over-alkylation: Reductive amination is inherently less prone to over-alkylation than direct alkylation of amines with alkyl halides.[3] However, if you are starting with a primary amine and want to obtain a secondary amine, using a stoichiometric amount of the cyclohexanone derivative is important. For tertiary amine synthesis from a primary amine, two successive reductive aminations can be performed.[3]
Q4: My reaction is not going to completion. What are some common reasons and solutions?
A4: Incomplete conversion can be due to several factors:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, amine, and the imine can be unfavorable.[4] To drive the reaction towards the imine, you can remove water using a dehydrating agent like anhydrous magnesium sulfate, molecular sieves, or through azeotropic distillation.[1][7] The use of a Lewis acid like Ti(OiPr)₄ can also activate the ketone.[3][5]
-
Sub-optimal pH: As mentioned, the pH needs to be in the optimal range (typically 4-7) for efficient imine formation and subsequent reduction.[3]
-
Steric Hindrance: Highly substituted cyclohexanone derivatives or bulky amines can slow down the reaction. In such cases, longer reaction times, elevated temperatures, or a more reactive reducing agent might be necessary.[6]
-
Catalyst Deactivation (for catalytic hydrogenation): Amines can act as catalyst poisons.[9] Using a fresh batch of catalyst or a higher catalyst loading may be required.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the reductive amination of cyclohexanone derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Amine | 1. Incomplete imine formation.2. Reduction of the starting cyclohexanone to the corresponding alcohol.3. Sub-optimal pH.4. Steric hindrance. | 1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water.[7]2. Use a milder reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN).[1][4] If using NaBH₄, add it only after confirming imine formation.[3]3. Adjust the pH to be mildly acidic (pH 4-7).[3]4. Increase reaction time, temperature, or consider a more potent reducing system. |
| Significant Amount of Alcohol Byproduct | The reducing agent is too strong or was added before complete imine formation. | Switch to a more selective reducing agent like NaBH(OAc)₃.[1] Alternatively, ensure complete imine formation before the addition of NaBH₄.[3] |
| Presence of Unreacted Imine in the Final Product | Incomplete reduction of the imine intermediate. | Increase the equivalents of the reducing agent, prolong the reaction time, or gently increase the temperature.[10] Ensure the reducing agent has not degraded. |
| Over-alkylation of the Amine | This is less common with reductive amination but can occur. | Carefully control the stoichiometry of the reactants. If synthesizing a secondary amine, use a 1:1 ratio of amine to ketone. |
| Reaction is Sluggish or Stalled (Catalytic Hydrogenation) | 1. Catalyst poisoning by the amine or impurities.2. Insufficient hydrogen pressure.3. Poor mass transfer. | 1. Use a fresh, high-quality catalyst or a higher catalyst loading.[9]2. Ensure the system is properly sealed and maintain the recommended hydrogen pressure.[8][9]3. Increase the stirring speed to ensure good mixing of the catalyst, reactants, and hydrogen.[9] |
Data Presentation: Comparison of Reducing Agents
The following table summarizes the performance of common reducing agents for the reductive amination of cyclohexanone with representative amines. The data is a synthesis from literature reports to provide a comparative overview.
| Reducing Agent | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH(OAc)₃ | Aniline | 1,2-Dichloroethane | Room Temp | 2 | 95 | [1] |
| NaBH₃CN | Benzylamine | Methanol | Room Temp | 12 | 85 | [3] |
| NaBH₄ | Isopropylamine | Methanol | Room Temp | 4 | ~80 (estimated) | [11] |
| H₂/Pd/C | Aniline | Methanol | 80 | 6 | 92 | [12] |
| H₂/Rh-Ni/SiO₂ | Ammonia | Cyclohexane | 100 | 5 | 96.4 | [8] |
| LiBH₄ | Primary Amines | Not specified | Not specified | Not specified | Selective for trans | [6] |
Experimental Protocols
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the cyclohexanone derivative (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add the amine (1.0-1.2 equiv).[1]
-
If the ketone is less reactive, acetic acid (1-2 equiv) can be added to facilitate imine formation.[1]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude amine by column chromatography, distillation, or recrystallization as needed.
General Procedure for Reductive Amination using Sodium Cyanoborohydride
-
Dissolve the cyclohexanone derivative (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent, typically methanol.[5]
-
Adjust the pH of the solution to 4-5 using a suitable acid (e.g., acetic acid).[3]
-
Add sodium cyanoborohydride (1.0-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, carefully quench by adding water.
-
Adjust the pH to be basic using an aqueous solution of sodium hydroxide.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude amine.
-
Purify as necessary.
Visualizations
Caption: A generalized workflow for the reductive amination of cyclohexanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of tert-butyl methyl(4-oxocyclohexyl)carbamate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis, providing clear and actionable solutions.
Step 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate
-
Q1: Why is the Boc-protection of 4-aminocyclohexanol incomplete?
-
A1: Incomplete reaction can be due to several factors. Ensure the 4-aminocyclohexanol hydrochloride starting material is fully neutralized by the base (e.g., poly-guanidine or triethylamine) to free the amine for reaction. Verify the quality and stoichiometry of the Boc anhydride; it is recommended to use a slight excess. The reaction time of 12-24 hours at room temperature should be sufficient for complete conversion.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is advised.
-
-
Q2: The oxidation of N-Boc-4-aminocyclohexanol to the ketone is low-yielding. What could be the cause?
-
A2: The choice of oxidizing agent and reaction conditions are critical. While strong oxidizing agents like potassium permanganate (KMnO₄) can be used, they may lead to side reactions and purification difficulties.[1] A greener and more controlled oxidation can be achieved using sodium hypochlorite (bleach) or sodium chlorite in the presence of an acid.[1] Ensure the reaction temperature is controlled, as excessive heat can lead to degradation of the product. The reaction time of 1-2 hours for this step should be monitored to avoid over-oxidation.[1]
-
-
Q3: How can I efficiently purify the intermediate, tert-butyl (4-oxocyclohexyl)carbamate?
-
A3: After the oxidation step, a simple work-up involving separation of the organic layer, washing with water, and drying should yield a crude product.[1] This crude solid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the white solid product. For higher purity, silica gel column chromatography may be employed.
-
Step 2: N-methylation of tert-butyl (4-oxocyclohexyl)carbamate
-
Q4: The N-methylation reaction is sluggish or incomplete. How can I improve the conversion?
-
A4: The success of this step hinges on the complete deprotonation of the carbamate nitrogen. Sodium hydride (NaH) is a strong base suitable for this purpose. Ensure the NaH is fresh and not passivated. The reaction should be carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the base. Adding the NaH portion-wise at a low temperature (e.g., 0 °C) before adding the methyl iodide can improve the reaction's efficiency.[2]
-
-
Q5: I am observing side products in my N-methylation reaction. What are they and how can I avoid them?
-
A5: A potential side reaction is the O-methylation of the enolate form of the cyclohexanone ring. To minimize this, it is crucial to form the N-anion first by adding the base to the carbamate at a low temperature before introducing the methylating agent. Another potential issue is over-methylation if other reactive sites are present, although this is less likely for this specific substrate. Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed.
-
-
Q6: The work-up of the N-methylation reaction using sodium hydride is hazardous. What is the proper procedure?
-
A6: Quenching unreacted sodium hydride must be done with extreme caution. After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent like isopropanol or ethanol dropwise to neutralize any remaining NaH. Once the vigorous effervescence ceases, water can be slowly added to complete the quench. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Experimental Protocols
Below are detailed methodologies for the scalable synthesis of this compound.
Protocol 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate
This two-step protocol is adapted from a scalable industrial method.[1]
Step 1a: Boc Protection of 4-aminocyclohexanol
-
To a suitable reaction vessel, add 4-trans-4-aminocyclohexanol hydrochloride and dichloromethane.
-
Add poly-guanidine (or a suitable base like triethylamine) to neutralize the hydrochloride.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, filter the reaction mixture and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanol.
Step 1b: Oxidation to tert-butyl (4-oxocyclohexyl)carbamate
-
Dissolve the crude N-Boc-4-aminocyclohexanol in dichloromethane.
-
Add this solution to a solution of sodium hypochlorite or sodium chlorite.
-
Add a suitable acid (e.g., acetic acid) to catalyze the oxidation.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be further purified by recrystallization.[1]
Protocol 2: N-methylation of tert-butyl (4-oxocyclohexyl)carbamate
This protocol is based on standard procedures for the N-methylation of Boc-protected amines.[2]
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (4-oxocyclohexyl)carbamate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) in portions. Allow the effervescence to subside between additions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding isopropanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
| Parameter | Step 1: Boc Protection & Oxidation | Step 2: N-methylation |
| Starting Material | 4-trans-4-aminocyclohexanol HCl | tert-butyl (4-oxocyclohexyl)carbamate |
| Key Reagents | Boc Anhydride, Poly-guanidine, NaOCl | Sodium Hydride, Methyl Iodide |
| Solvent | Dichloromethane | Tetrahydrofuran (anhydrous) |
| Reaction Time | 12-24 h (protection), 1-2 h (oxidation)[1] | 12-16 h |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | High (specific values vary)[1] | Moderate to High (specific values vary) |
Visualizing the Synthesis
The following diagrams illustrate the overall workflow of the synthesis.
Caption: Overall synthesis workflow.
Caption: Logical steps in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Tert-butyl methyl(4-oxocyclohexyl)carbamate Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate and its potential structural isomers. Understanding the distinct analytical signatures of these closely related compounds is crucial for accurate product identification and quality control in research and development. This document outlines the expected outcomes from key analytical techniques, supported by detailed experimental protocols, to aid in the unambiguous structural confirmation of the target molecule.
Distinguishing the Target Compound from Key Alternatives
The synthesis of this compound can potentially yield closely related isomers depending on the starting materials and reaction conditions. The primary structures of interest for comparison are:
-
Target Compound: Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate
-
Alternative 1 (likely impurity/alternative product): Tert-butyl N-(4-oxocyclohexyl)carbamate
-
Alternative 2 (potential isomer): Tert-butyl ((4-oxocyclohexyl)methyl)carbamate
A critical step in the synthesis of the target compound involves the reaction of N-methyl-4-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O). If the starting material is 4-aminocyclohexanone instead, the resulting product will be Alternative 1.
Comparative Analytical Data
The following tables summarize the key identifying features and expected analytical data for the target compound and its primary alternatives. These tables are designed to facilitate a side-by-side comparison of their structural and spectroscopic properties.
Table 1: Structural and Physical Properties
| Property | Target Compound: Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | Alternative 1: Tert-butyl N-(4-oxocyclohexyl)carbamate | Alternative 2: Tert-butyl ((4-oxocyclohexyl)methyl)carbamate |
| Molecular Formula | C₁₂H₂₁NO₃[1] | C₁₁H₁₉NO₃[2] | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol [1] | 213.27 g/mol [2] | 227.30 g/mol |
| CAS Number | Not readily available | 179321-49-4[2] | 809273-70-9 |
| Key Structural Difference | Methyl group on the carbamate nitrogen. | No methyl group on the carbamate nitrogen. | Carbamate group is attached to a methyl substituent on the cyclohexane ring. |
Table 2: Predicted/Expected ¹H NMR Spectral Data (in CDCl₃)
| Proton Environment | Target Compound | Alternative 1 | Alternative 2 |
| -C(CH₃)₃ (Boc) | ~1.4-1.5 ppm (s, 9H) | ~1.4-1.5 ppm (s, 9H) | ~1.4-1.5 ppm (s, 9H) |
| -N-CH₃ | ~2.8-3.0 ppm (s, 3H) | Absent | Absent |
| -NH- | Absent | ~4.5-5.5 ppm (br s, 1H) | ~4.5-5.5 ppm (br s, 1H) |
| Cyclohexane Protons | Multiplets in the range of ~1.5-2.6 ppm | Multiplets in the range of ~1.5-2.6 ppm | Multiplets in the range of ~1.5-2.6 ppm |
| -CH-N- | Multiplet, deshielded relative to cyclohexane CH₂ | Multiplet, deshielded relative to cyclohexane CH₂ | Not directly on the ring |
| -CH₂-NH- | Absent | Absent | ~3.0-3.2 ppm (t, 2H) |
Table 3: Predicted/Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Environment | Target Compound | Alternative 1 | Alternative 2 |
| -C(CH₃)₃ (Boc) | ~28 ppm | ~28 ppm | ~28 ppm |
| -C(CH₃)₃ (Boc) | ~80 ppm | ~79 ppm | ~79 ppm |
| -N-CH₃ | ~34 ppm | Absent | Absent |
| C=O (Carbamate) | ~155 ppm | ~155 ppm | ~156 ppm |
| C=O (Cyclohexanone) | ~210 ppm | ~211 ppm | ~211 ppm |
| Cyclohexane Carbons | Signals in the range of ~30-50 ppm | Signals in the range of ~30-50 ppm | Signals in the range of ~30-50 ppm |
| -CH-N- | Deshielded relative to other cyclohexane carbons | Deshielded relative to other cyclohexane carbons | Not directly on the ring |
| -CH₂-NH- | Absent | Absent | Shielded relative to -CH-N- |
Table 4: Predicted Mass Spectrometry Fragmentation Data (ESI-MS)
| Ion | Target Compound (m/z) | Alternative 1 (m/z) | Alternative 2 (m/z) | Fragmentation Pathway |
| [M+H]⁺ | 228.1594[1] | 214.1438 | 228.1594 | Protonated molecule |
| [M+Na]⁺ | 250.1414[1] | 236.1257 | 250.1414 | Sodium adduct |
| [M-C₄H₈]⁺ | 172.0968 | 158.0812 | 172.0968 | Loss of isobutylene from Boc group |
| [M-C₄H₉O₂]⁺ | 126.0913 | 112.0757 | 126.0913 | Loss of the entire Boc group |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and accurate structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to identify the specific proton and carbon environments in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] If the sample is not fully soluble, consider gentle warming or sonication. Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ and can be used as an internal reference (δ 0.00 ppm).[3]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay (d1) of at least 1-2 seconds to ensure full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to accommodate all expected carbon signals (e.g., 0-220 ppm).
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass of the molecule and to analyze its fragmentation pattern to confirm the connectivity of atoms.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[4]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]
-
Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Acquisition (Full Scan):
-
Operate the mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal for the protonated molecule [M+H]⁺.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).
-
Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the structural confirmation process.
Caption: A flowchart outlining the key stages from synthesis to structural confirmation.
Caption: A decision-making diagram for distinguishing between the target compound and its isomers based on key NMR signals.
References
- 1. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 2. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Purity Assessment of Synthesized Tert-butyl methyl(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and complex molecules, the purity of each component is paramount. This guide provides a comprehensive comparison of synthesized Tert-butyl methyl(4-oxocyclohexyl)carbamate against commercially available alternatives, supported by detailed experimental protocols and data analysis. This key building block, often utilized in the development of novel therapeutics, demands rigorous quality control to ensure the reliability and reproducibility of downstream applications.
Synthesis and Potential Impurities
A common synthetic route to this compound involves a multi-step process, each stage of which can introduce specific impurities. Understanding this pathway is crucial for developing a robust analytical strategy for purity assessment.
A plausible synthesis commences with the protection of 4-aminocyclohexanol using di-tert-butyl dicarbonate (Boc)₂O to form Tert-butyl (4-hydroxycyclohexyl)carbamate. This intermediate is then oxidized to yield Tert-butyl (4-oxocyclohexyl)carbamate. The final step involves the N-methylation of the carbamate to produce the target molecule.
Caption: Proposed synthetic route for this compound.
Based on this synthesis, a range of potential impurities should be considered during purity analysis:
-
Starting Materials: Unreacted 4-aminocyclohexanol and di-tert-butyl dicarbonate.
-
Intermediates: Residual Tert-butyl (4-hydroxycyclohexyl)carbamate and Tert-butyl (4-oxocyclohexyl)carbamate.
-
Byproducts of Boc Protection: Di-tert-butyl carbonate and tert-butanol. Over-protection leading to di-Boc species is also a possibility.
-
Byproducts of Oxidation: Impurities derived from the specific oxidizing agent used (e.g., pyridinium chlorochromate (PCC) or reagents from a Swern oxidation).
-
Byproducts of N-Methylation: Over-methylation or side reactions related to the base and methylating agent.
-
Solvents: Residual solvents used in the synthesis and purification steps.
Comparative Purity Analysis
For this guide, a batch of synthesized this compound was compared against two commercially available alternatives. The purity was assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents.
| Product | Purity by HPLC (%) | Major Impurity (%) | Residual Solvents (ppm) |
| Synthesized Product | 98.5 | Tert-butyl (4-oxocyclohexyl)carbamate (0.8%) | Dichloromethane (150 ppm) |
| Commercial Alternative A | >99.0 | Not Detected | <50 ppm |
| Commercial Alternative B | 99.2 | Unknown (0.5%) | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment and quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique is used for structural confirmation and to identify the presence of proton-containing impurities.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 or sufficient to achieve a good signal-to-noise ratio.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities, particularly residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: 40 °C for 5 min, then ramp to 250 °C at 10 °C/min.
-
MS Ionization Mode: Electron Ionization (EI).
-
-
Sample Preparation: Prepare a solution of the sample in a suitable high-purity solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
A Comparative Spectroscopic Analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the cis and trans isomers of Tert-butyl methyl(4-oxocyclohexyl)carbamate. The differentiation of these stereoisomers is crucial in drug development and chemical synthesis, as their three-dimensional structure can significantly influence their biological activity and physical properties. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by established principles of stereochemistry.
Data Presentation
Due to the limited availability of direct comparative experimental data in public literature, this guide presents predicted spectroscopic data based on the conformational analysis of substituted cyclohexanes. The key to differentiating the cis and trans isomers lies in the orientation of the carbamate group relative to the methyl group on the nitrogen and the overall conformation of the cyclohexanone ring. In the most stable chair conformation, the bulky tert-butoxycarbonyl group will preferentially occupy the equatorial position.
Expected ¹H NMR Spectral Data
The most significant differences in the ¹H NMR spectra are anticipated in the chemical shifts and coupling constants of the proton on the carbon attached to the nitrogen (C4-H) and the adjacent protons.
| Proton | Cis Isomer (Predicted) | Trans Isomer (Predicted) | Rationale for Difference |
| C4-H (methine) | Broader multiplet, shifted slightly downfield | Sharper multiplet, shifted slightly upfield | In the trans isomer, the C4-proton is axial, leading to larger axial-axial couplings with adjacent axial protons. In the cis isomer, this proton is equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings. |
| N-CH₃ | Singlet | Singlet | The chemical shift may show a minor difference due to the subtle variation in the magnetic environment between the two isomers. |
| -C(CH₃)₃ | Singlet (9H) | Singlet (9H) | Little to no difference is expected for this signal. |
| Cyclohexyl CH₂ | Complex multiplets | Complex multiplets | The precise chemical shifts and coupling patterns of the ring protons will differ due to the distinct stereochemical environments. |
Expected ¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy is a powerful tool for distinguishing stereoisomers due to the sensitivity of carbon chemical shifts to the steric environment.
| Carbon | Cis Isomer (Predicted) | Trans Isomer (Predicted) | Rationale for Difference |
| C=O (ketone) | ~208-212 ppm | ~208-212 ppm | Minimal difference expected. |
| C=O (carbamate) | ~155 ppm | ~155 ppm | Minimal difference expected. |
| C4 (CH-N) | Shifted slightly downfield | Shifted slightly upfield | The chemical shift of C4 is sensitive to the orientation of the substituent. An equatorial substituent generally results in a downfield shift compared to an axial one. |
| C2, C6 & C3, C5 | Distinct signals | Distinct signals | The chemical shifts of the other ring carbons will vary due to different steric interactions (gamma-gauche effect) in the two isomers. |
| N-CH₃ | ~30 ppm | ~30 ppm | A minor shift may be observable. |
| -C(CH₃)₃ | ~80 ppm (quaternary), ~28 ppm (methyls) | ~80 ppm (quaternary), ~28 ppm (methyls) | Minimal difference expected. |
Expected IR Spectral Data
The infrared spectra of the cis and trans isomers are expected to be very similar in the functional group region but may show differences in the fingerprint region.
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Differences |
| C=O Stretch (Ketone) | ~1715 cm⁻¹ | Minimal to none. |
| C=O Stretch (Carbamate) | ~1680-1700 cm⁻¹ | Minimal to none. |
| C-N Stretch | ~1240 cm⁻¹ | Subtle shifts may occur. |
| C-O Stretch | ~1160 cm⁻¹ | Subtle shifts may occur. |
| Fingerprint Region | < 1500 cm⁻¹ | Differences in the pattern of peaks are expected due to variations in the overall molecular symmetry and bending vibrations. |
Mass Spectrometry Data
The mass spectra of the cis and trans isomers are predicted to be nearly identical, as mass spectrometry typically does not distinguish between stereoisomers unless specialized techniques are employed.
| Analysis | Expected Result |
| Molecular Ion (M⁺) | m/z = 227.15 |
| Major Fragments | Fragmentation is expected to occur via loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and other characteristic cleavages of the carbamate and cyclohexanone ring. The fragmentation pattern is not expected to reliably differentiate the isomers. |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) should be used to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or empty sample holder should be recorded and subtracted from the sample spectrum.[1]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
Comparative Guide to the Analytical Validation of Tert-butyl methyl(4-oxocyclohexyl)carbamate
The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for carbamate analysis.[1]
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the most common analytical methods used for carbamate analysis. This data has been compiled from studies on various carbamate pesticides and provides a reliable estimate of the performance that can be expected when developing a method for Tert-butyl methyl(4-oxocyclohexyl)carbamate.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-FLD (with post-column derivatization) | >0.999 | 0.1 - 10 ppb | 0.2 - 25 ppb | 85 - 115% | < 1.5% |
| LC-MS/MS | >0.996 | 0.05 - 2.0 µg/kg | 0.2 - 5.0 µg/kg | 70.9 - 119% | 1.0 - 11% |
| GC-MS (with derivatization) | >0.998 | 4 - 6 ppb | ~10 ppb | Not specified | Not specified |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with post-column derivatization followed by fluorescence detection is a widely used and robust method for the analysis of N-methylcarbamates, as described in U.S. EPA Method 531.1.[2][3] This technique offers excellent sensitivity and selectivity.[2]
Experimental Protocol
1. Sample Preparation:
-
Aqueous samples can often be directly injected after filtration.
-
For solid samples or complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of methanol and water is typically used.[5]
-
Flow Rate: 1.5 mL/min.[5]
3. Post-Column Derivatization:
-
The column effluent is mixed with a sodium hydroxide solution (e.g., 0.05N) and heated (e.g., 100°C) to hydrolyze the carbamate to methylamine.[5]
-
The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.[2][7]
4. Detection:
-
Fluorescence Detector: Excitation at approximately 330 nm and emission at approximately 445-465 nm.[7][8]
HPLC-FLD Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a mainstream technique for pesticide residue analysis, including carbamates, due to its high sensitivity and specificity, which often eliminates the need for derivatization.[9]
Experimental Protocol
1. Sample Preparation (QuEChERS Method):
-
For food and environmental samples, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extraction and cleanup.[9][10]
-
This involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences.[9]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[9]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[11]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is common for carbamates.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9]
LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal instability of many carbamates, direct analysis by GC can be challenging.[12] Therefore, derivatization is often required to improve their volatility and thermal stability.[13]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extraction is typically performed with a solvent like methylene chloride.[14]
-
Derivatization is a key step. A common approach is "flash alkylation" with a methylating agent in the heated GC inlet or silylation.[13][14] For instance, trifluoroacetylation of the N-methylcarbamates can be performed.[15]
2. Chromatographic Conditions:
-
Column: A mid-polarity column, such as a BPX-50, is often suitable.[14]
-
Injector Temperature: Around 250°C.[14]
-
Oven Program: A temperature gradient is used, for example, starting at 70°C and ramping up to 300°C.[14]
-
Carrier Gas: Helium.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[14]
-
Scan Mode: Both full scan for identification and selected ion monitoring (SIM) or MS/MS for quantification can be used to enhance sensitivity and selectivity.[14]
GC-MS Experimental Workflow
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. agilent.com [agilent.com]
- 3. s4science.at [s4science.at]
- 4. epa.gov [epa.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. hpst.cz [hpst.cz]
- 12. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. scispec.co.th [scispec.co.th]
- 15. jircas.go.jp [jircas.go.jp]
Comparative Stability of Boc-Protected Cyclohexanones: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its general stability and facile cleavage under acidic conditions. This guide provides a comparative analysis of the stability of Boc-protected cyclohexanones, offering insights into how structural modifications on the cyclohexanone ring influence the lability of the Boc group. This information is critical for designing robust synthetic routes and optimizing reaction conditions.
The stability of the Boc protecting group in cyclohexanone derivatives is primarily dictated by its susceptibility to acid-catalyzed cleavage. While generally stable to basic and nucleophilic conditions, the rate of acidic deprotection can be influenced by the substitution pattern on the cyclohexanone ring. Understanding these nuances is key to preventing premature deprotection and ensuring the integrity of the protected amine during various synthetic transformations.
Influence of Substituents on Acidic Stability: A Comparative Overview
While comprehensive kinetic studies directly comparing a wide range of substituted Boc-protected cyclohexanones are limited in publicly available literature, general principles of organic chemistry allow for a qualitative assessment of their relative stabilities under acidic conditions. The acid-catalyzed deprotection of a Boc-protected amine proceeds through a mechanism involving protonation of the carbamate oxygen, followed by the loss of carbon dioxide and the formation of a tert-butyl cation. The stability of the protonated intermediate and the transition state leading to its cleavage are influenced by the electronic environment around the nitrogen atom.
Key Factors Influencing Stability:
-
Position of the Ketone: The position of the carbonyl group relative to the Boc-protected nitrogen in piperidone derivatives (aza-cyclohexanones) can influence the electronic environment of the nitrogen atom, although specific comparative kinetic data is scarce.
-
Electron-Donating Groups (EDGs): Substituents on the cyclohexanone ring that donate electron density towards the nitrogen atom are expected to increase the basicity of the carbamate oxygen, potentially leading to a faster rate of protonation and subsequent deprotection.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can decrease the electron density on the nitrogen and the carbamate oxygen, making protonation more difficult and thus increasing the stability of the Boc group towards acidic cleavage.[1]
Comparative Data on Deprotection Times
Quantitative data from a study on the deprotection of various N-Boc protected amines using a Brønsted acidic deep eutectic solvent (DES) provides some insights into the relative stability of different structures. Although not exclusively focused on cyclohexanones, the data offers a valuable comparison point.
| Compound | Deprotection Time (min) | Yield (%) |
| N-Boc piperidine | 15 | ~99 |
| N-Boc-protected 2-phenylethylamine | 10 | 98 |
| N-Boc-aniline | 10-20 | >95 |
| N-Boc 3-nitroaniline | 20 | >95 |
Table 1: Deprotection times of various N-Boc protected amines using a choline chloride:p-toluenesulfonic acid deep eutectic solvent at room temperature.[2]
This data suggests that N-Boc piperidine, a saturated heterocyclic analog of a Boc-protected aminocyclohexane, is deprotected relatively quickly under these mild acidic conditions.[2] The slightly longer deprotection time for N-Boc 3-nitroaniline, which contains a strong electron-withdrawing group, is consistent with the principle that EWGs can enhance the stability of the Boc group.[1]
Experimental Protocols
General Protocol for Acidic Deprotection of Boc-Protected Amines:
This protocol describes a standard procedure for the removal of the Boc group using a solution of HCl in an organic solvent.
Materials:
-
Boc-protected cyclohexanone derivative
-
4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected cyclohexanone derivative in a minimal amount of a suitable solvent or use it directly if it is a liquid.
-
Add the 4M HCl solution in 1,4-dioxane to the substrate. A typical ratio is 5-10 equivalents of HCl per equivalent of the substrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will be more polar than the starting material.
-
The reaction is typically complete within 1 to 4 hours.
-
Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
Protocol for Monitoring Deprotection Kinetics using HPLC:
High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitatively monitoring the progress of a deprotection reaction, allowing for the determination of reaction rates and optimization of conditions.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Boc-protected cyclohexanone derivative
-
Deprotection reagents (e.g., TFA in DCM)
-
Quenching solution (e.g., a basic solution to neutralize the acid)
-
Syringes and vials for sampling and injection
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the Boc-protected starting material and the deprotected product.
-
Reaction Setup: Set up the deprotection reaction as described in the general protocol.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the deprotection.
-
Dilution: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Data Analysis: Record the peak areas of the starting material and the product at each time point.
-
Kinetic Analysis: Plot the concentration of the starting material or product as a function of time to determine the reaction rate and rate constant.
Visualizing the Deprotection Process
To better understand the workflow of a typical deprotection experiment and the underlying chemical transformation, the following diagrams are provided.
References
A Comparative Guide to the Biological Activity of Molecules Derived from Cyclohexanone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of novel molecules synthesized using a cyclohexanone scaffold, with a focus on their potential as antiviral agents. We will objectively compare the performance of these synthesized compounds with established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.
Introduction
The carbamate group is a crucial structural element in numerous approved therapeutic agents due to its chemical stability and ability to mimic peptide bonds, which allows for favorable interactions with biological targets. Molecules synthesized from cyclohexanone derivatives, which can be further modified to include carbamate functionalities, represent a promising avenue for the discovery of new bioactive compounds. This guide focuses on a series of spirothiazolidinone derivatives synthesized from a cyclohexanone-related scaffold and evaluates their anti-influenza virus activity in comparison to standard-of-care antiviral drugs.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of a series of synthesized spirothiazolidinone derivatives against the influenza A/H3N2 virus. For comparison, data for commercially available anti-influenza drugs are also included.
| Compound ID | Structure | EC₅₀ (µM) against Influenza A/H3N2 | CC₅₀ (µM) in MDCK cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 2a | 4-tert-butyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide | 1.3 | >100 | >77 |
| 2b | 4-tert-butyl-N-(8-ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide | 0.5 | >100 | >200 |
| 2c | 4-tert-butyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide | 0.2 | >100 | >500 |
| Oseltamivir | Approved Neuraminidase Inhibitor | ~1-5 | >1000 | >200-1000 |
| Zanamivir | Approved Neuraminidase Inhibitor | ~0.5-2 | >10000 | >5000 |
| Amantadine | M2 Ion Channel Inhibitor (Resistance is common) | >100 (for resistant strains) | ~50-100 | <1 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC₅₀ indicates higher potency. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. SI (Selectivity Index) is a measure of the therapeutic window of a compound.
Experimental Protocols
Synthesis of Spirothiazolidinone Derivatives (e.g., Compound 2c)
A one-pot cyclocondensation reaction is employed for the synthesis of the spirothiazolidinone derivatives.
-
Reactants:
-
4-tert-butylbenzohydrazide (1 mmol)
-
Appropriate 2-alkyl-substituted cyclohexanone (e.g., 2-propylcyclohexanone) (1 mmol)
-
2-sulfanylpropionic acid (1.2 mmol)
-
-
Procedure:
-
The reactants are dissolved in toluene (20 mL).
-
The mixture is refluxed for 8-12 hours with a Dean-Stark apparatus to remove water.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
The structure of the final compound is confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Antiviral Activity Assay (CPE Reduction Assay)
The antiviral activity of the synthesized compounds is evaluated by a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.
-
Cell Preparation:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
-
Virus Infection:
-
The cell monolayers are washed with PBS and infected with influenza A/H3N2 virus at a multiplicity of infection (MOI) of 0.01.
-
-
Compound Treatment:
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.
-
Medium containing serial dilutions of the test compounds is added to the wells.
-
-
Incubation and Observation:
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
The cytopathic effect (CPE) is observed daily under a microscope.
-
-
Data Analysis:
-
Cell viability is determined using the MTT assay.
-
The EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.
-
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed in parallel on uninfected MDCK cells.
-
Cell Treatment:
-
Confluent MDCK cell monolayers in 96-well plates are treated with serial dilutions of the test compounds.
-
-
Incubation:
-
The plates are incubated for 72 hours under the same conditions as the antiviral assay.
-
-
Data Analysis:
-
Cell viability is measured using the MTT assay.
-
The CC₅₀ value is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.
-
Visualizations
Synthesis Workflow
Caption: One-pot synthesis of spirothiazolidinone derivative 2c.
Signaling Pathway: Inhibition of Influenza Virus Entry
The synthesized spirothiazolidinone derivatives act as inhibitors of the influenza virus hemagglutinin (HA)-mediated membrane fusion.
Caption: Mechanism of influenza virus fusion inhibition.
Conclusion
The synthesized spirothiazolidinone derivatives, particularly compound 2c , demonstrate potent and selective inhibitory activity against influenza A/H3N2 virus in vitro. The efficacy of these compounds is comparable to or, in some cases, exceeds that of the approved neuraminidase inhibitor Oseltamivir, highlighting the potential of this chemical scaffold in the development of new anti-influenza agents. The mechanism of action, inhibition of HA-mediated membrane fusion, is a validated antiviral strategy. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully assess the therapeutic potential of these novel compounds. The detailed experimental protocols provided herein should facilitate such future investigations.
The Rise of Rigid Linkers: Characterizing PROTACs with a 4-Oxocyclohexyl Carbamate Moiety
A deep dive into the synthesis, biological evaluation, and comparative performance of PROTACs incorporating a 4-oxocyclohexyl carbamate linker, offering a potential avenue for developing more potent and selective protein degraders.
In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target-binding and E3 ligase-recruiting moieties of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy and pharmacokinetic properties. While flexible polyethylene glycol (PEG) and alkyl chains have been extensively used, there is a growing interest in more rigid linker architectures to enhance ternary complex stability and improve cellular permeability. This guide provides a comprehensive characterization of PROTACs containing the 4-oxocyclohexyl carbamate moiety, a rigidifying linker component, and compares its potential performance with other linker types.
Comparative Performance of PROTAC Linkers
The choice of linker can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The 4-oxocyclohexyl carbamate moiety introduces a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved potency compared to highly flexible linkers.
Below is a comparative summary of the performance of different linker types in various PROTAC systems. It is important to note that direct, publicly available, head-to-head comparative data for a PROTAC containing the 4-oxocyclohexyl carbamate moiety against other linkers for the same target is limited. The following table is a representative compilation based on existing literature for different targets to illustrate general trends.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Rigid (Cyclohexyl-based) | CDK2 | CRBN | Data not yet publicly available in peer-reviewed literature. | Data not yet publicly available in peer-reviewed literature. | - | WO2024102849A1[1] |
| Flexible (PEG) | BRD4 | CRBN | <1 | >90 | Burkitt's Lymphoma | --INVALID-LINK-- |
| Flexible (Alkyl) | TBK1 | VHL | 12 | 96 | - | --INVALID-LINK-- |
| Rigid (Piperazine) | BRD4 | VHL | 8 | >90 | H661 | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to characterizing these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for the synthesis of a PROTAC intermediate containing the 4-oxocyclohexyl moiety and for the subsequent biological characterization.
Synthesis of 4-Aminocyclohexan-1-one Hydrochloride
This protocol describes the deprotection of the commercially available tert-butyl (4-oxocyclohexyl)carbamate to yield the amine precursor necessary for PROTAC synthesis, as detailed in patent WO2024102849A1.[1]
Materials:
-
tert-butyl (4-oxocyclohexyl)carbamate
-
Hydrochloric acid (HCl) in ethyl acetate (1.0 M solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
A mixture of tert-butyl (4-oxocyclohexyl)carbamate (500 mg, 2.34 mmol, 1.00 eq.) in a solution of HCl in ethyl acetate (1.0 M, 10.0 mL) is stirred in a round-bottom flask at room temperature for 1 hour.[1]
-
The reaction mixture is then concentrated under reduced pressure using a rotary evaporator to yield the title compound, 4-aminocyclohexan-1-one hydrochloride.[1]
-
This product is typically used in the subsequent coupling step without further purification.[1]
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., a CDK2-expressing cancer cell line)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading for SDS-PAGE.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities and normalize the target protein levels to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cell line of interest
-
96-well opaque-walled plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Allow the plate and its contents to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well and mix.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
References
A Comparative Guide to Alternative Building Blocks for Tert-butyl methyl(4-oxocyclohexyl)carbamate in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of building blocks is critical to the efficiency and success of a synthetic route. Tert-butyl methyl(4-oxocyclohexyl)carbamate is a valuable reagent, often utilized in the construction of complex molecules due to its protected amine functionality on a cyclohexanone scaffold. However, depending on the specific synthetic strategy, alternative building blocks with different protecting groups may offer advantages in terms of reactivity, stability, and deprotection conditions.
This guide provides an objective comparison of this compound with two key alternatives: Benzyl methyl(4-oxocyclohexyl)carbamate (Cbz-protected) and N-methyl-N-(4-oxocyclohexyl)acetamide (Acetyl-protected). The comparison focuses on their performance in a common application: reductive amination, a cornerstone reaction for the formation of C-N bonds.
Performance in Reductive Amination: A Comparative Overview
Reductive amination is a widely used method to introduce alkyl or aryl groups to an amine via the reaction of a ketone with an amine, followed by reduction of the intermediate imine or enamine.[1] The choice of the N-protecting group on the 4-aminocyclohexanone scaffold can influence the reaction's outcome, including yield and purification requirements.
| Building Block | Protecting Group | Typical Reductive Amination Yield | Key Advantages | Key Disadvantages |
| This compound | Boc | Good to Excellent | Stable to a wide range of non-acidic conditions; easily removed with acid.[2] | Acid-labile, limiting its use in synthetic routes requiring acidic steps. |
| Benzyl methyl(4-oxocyclohexyl)carbamate | Cbz | Good to Excellent | Stable to both acidic and basic conditions; orthogonal to Boc protection; removed by hydrogenolysis.[3][4] | Requires catalytic hydrogenation for deprotection, which may not be compatible with other functional groups.[5] |
| N-methyl-N-(4-oxocyclohexyl)acetamide | Acetyl | Moderate to Good | Stable to a wide range of conditions; cost-effective.[6] | Harsher conditions (strong acid or base) are typically required for deprotection. |
Physicochemical Properties
The physical properties of these building blocks can influence their handling and reactivity in different solvent systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Tert-butyl (4-oxocyclohexyl)carbamate | C11H19NO3 | 213.27 | White solid |
| Benzyl (4-oxocyclohexyl)carbamate | C14H17NO3 | 247.29 | White solid[7] |
| N-(4-oxocyclohexyl)acetamide | C8H13NO2 | 155.19 | White powder[8] |
Experimental Protocols
Detailed methodologies for key transformations involving these building blocks are crucial for reproducibility.
Protocol 1: Synthesis of Benzyl methyl(4-oxocyclohexyl)carbamate
This protocol describes the protection of 4-(methylamino)cyclohexanone with a Cbz group.
Materials:
-
4-(methylamino)cyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(methylamino)cyclohexanone hydrochloride (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Benzyl methyl(4-oxocyclohexyl)carbamate.
Protocol 2: Reductive Amination of N-Protected 4-Oxocyclohexanones
This general protocol outlines the reductive amination of the title compound and its alternatives with a primary amine (e.g., benzylamine) using sodium triacetoxyborohydride.[1]
Materials:
-
N-protected 4-oxocyclohexanone (1.0 eq)
-
Primary amine (e.g., Benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-protected 4-oxocyclohexanone (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of N-Protected Aminocyclohexanes
The choice of deprotection method is a key differentiator between these building blocks.
Boc Deprotection (Acidic Cleavage): [2]
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Cbz Deprotection (Hydrogenolysis): [5]
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
Acetyl Deprotection (Acidic Hydrolysis):
-
Dissolve the acetyl-protected amine in a mixture of water and a co-solvent like ethanol.
-
Add a strong acid such as hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for several hours until deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10.
-
Extract the product with an appropriate organic solvent.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic utility of these building blocks in a typical reaction sequence.
Caption: Synthetic pathways to N-protected 4-aminocyclohexanone derivatives and their subsequent use in reductive amination.
Caption: Comparison of deprotection strategies for different N-protecting groups on the aminocyclohexane scaffold.
Conclusion
The selection of an appropriate building block for the synthesis of complex molecules containing the 4-aminocyclohexanone motif is a strategic decision that can significantly impact the overall efficiency of a synthetic route. While this compound is a versatile and widely used reagent, its acid lability may not be suitable for all synthetic pathways. In such cases, Benzyl methyl(4-oxocyclohexyl)carbamate (Cbz-protected) offers an excellent orthogonal alternative, being stable to both acidic and basic conditions. For applications where cost is a major consideration and harsh deprotection conditions are tolerable, N-methyl-N-(4-oxocyclohexyl)acetamide presents a viable option. By carefully considering the stability, reactivity, and deprotection requirements of the chosen protecting group, researchers can optimize their synthetic strategies for the successful and efficient production of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-N-Acetyl-Amino-Cyclohexanone [hsppharma.com]
- 7. Benzyl (4-oxocyclohexyl)carbamate | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-N-acetyl-amino-cyclohexanone CAS 27514-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Safety Operating Guide
Personal protective equipment for handling Tert-butyl methyl(4-oxocyclohexyl)carbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical information for the handling and disposal of Tert-butyl methyl(4-oxocyclohexyl)carbamate (CAS No. 400899-84-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) approved standards. | Protects eyes from splashes and dust particles. |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after. | Prevents skin contact and absorption. |
| Body Protection | Protective clothing, such as a lab coat. For larger quantities or risk of splashing, chemical-resistant coveralls may be necessary. | Prevents skin contamination. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] | Protects against inhalation of dust or aerosols. May cause respiratory irritation.[1] |
Safety and Handling Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key stages from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 400899-84-5 |
Note: Detailed toxicological properties such as LD50 and occupational exposure limits have not been thoroughly investigated for this specific compound.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[1]
Storage:
-
Store in a cool place.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
This material is hygroscopic; store under an inert gas.[1]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel to safe areas.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use personal protective equipment. Avoid dust formation. Do not breathe vapors, mist, or gas.[1]
-
Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
-
Environmental Protection: Do not let the product enter drains.[1]
The following workflow illustrates the decision-making process for handling a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Disposal:
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging: Dispose of as unused product.
-
Contact a licensed professional waste disposal service to dispose of this material.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



